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  • Product: 3-Methyl-N-phenyl-L-valine
  • CAS: 400777-56-2

Core Science & Biosynthesis

Foundational

3-Methyl-N-phenyl-L-valine mechanism of action in asymmetric synthesis

An In-depth Technical Guide on the Mechanism of Action of N-Phenyl-L-valine Derivatives in Asymmetric Synthesis For Researchers, Scientists, and Drug Development Professionals Abstract Asymmetric synthesis is a cornersto...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Mechanism of Action of N-Phenyl-L-valine Derivatives in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetric synthesis is a cornerstone of modern drug development and materials science, enabling the selective production of single enantiomers of chiral molecules. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a powerful strategy for controlling stereochemistry. Among these, derivatives of readily available and enantiopure amino acids, such as L-valine, are of significant interest. This technical guide provides an in-depth analysis of the mechanism of action of N-phenyl-L-valine derivatives as chiral auxiliaries in asymmetric synthesis. While direct literature on "3-Methyl-N-phenyl-L-valine" is not prevalent, this guide will elucidate the core principles governing stereoselectivity by examining analogous and well-established N-acyl-N-phenyl-amino acid systems. We will explore the intricate interplay of steric and electronic factors that dictate the formation of a specific stereoisomer, present hypothetical transition state models, and provide a representative experimental protocol for an asymmetric alkylation reaction.

Introduction: The Role of L-Valine Derivatives in Asymmetric Synthesis

L-valine, a naturally occurring amino acid, is a popular choice for the design of chiral auxiliaries due to its enantiopurity, low cost, and the presence of a bulky isopropyl group.[1][2] This isopropyl group plays a crucial role in establishing a chiral environment that can effectively shield one face of a reactive intermediate, thereby directing the approach of an incoming reagent.[1] The fundamental principle behind the use of chiral auxiliaries is the temporary conversion of a prochiral substrate into a diastereomeric intermediate. Subsequent reactions on this intermediate are then directed by the chiral auxiliary to favor the formation of one diastereomer over the other.[3] After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled.

N-phenyl substitution on an L-valine-derived auxiliary introduces additional steric bulk and electronic modifications that can further enhance stereocontrol. The phenyl group, in conjunction with the native isopropyl group of valine, creates a highly defined and rigid chiral pocket around the reaction center.

Core Mechanism of Stereocontrol: A Synthesis of Steric Hindrance and Conformational Rigidity

The efficacy of an N-phenyl-L-valine-derived chiral auxiliary hinges on its ability to enforce a rigid and predictable conformation in the transition state of the stereodetermining step. This is typically achieved through a combination of steric hindrance and chelation.

Formation of a Rigid Enolate and the Role of Chelation

In a typical application, such as the asymmetric alkylation of a carboxylic acid derivative, the N-phenyl-L-valine auxiliary is first acylated with the substrate of interest. This forms an N-acyl-N-phenyl-L-valine derivative. Deprotonation of the α-carbon of the acyl group with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate.

The stereoselectivity of the subsequent alkylation is largely determined by the conformation of this enolate. The presence of a metal cation (e.g., Li⁺) allows for the formation of a rigid, chelated five- or six-membered ring involving the enolate oxygen and the carbonyl oxygen of the amide.[1] This chelation locks the conformation of the molecule, minimizing rotational freedom and creating a well-defined steric environment.

The "Facial Shielding" Effect of the Phenyl and Isopropyl Groups

With the enolate conformationally locked, the bulky isopropyl group of the valine residue and the N-phenyl group project from the chiral auxiliary, effectively blocking one face of the planar enolate. The incoming electrophile (e.g., an alkyl halide) is therefore sterically directed to approach from the less hindered face. This concept of "facial shielding" is the cornerstone of how these auxiliaries achieve high diastereoselectivity.

The N-phenyl group, being larger than a simple alkyl substituent, provides a more extensive and rigid shielding effect. Its aromatic nature can also lead to favorable or unfavorable π-stacking interactions in the transition state, further influencing the reaction pathway.

Transition State Model for Asymmetric Alkylation

To visualize the origin of stereoselectivity, we can propose a transition state model for the alkylation of an N-acyl-N-phenyl-L-valine derivative.

In this model, the lithium enolate forms a rigid, chelated structure. The isopropyl group of the valine auxiliary and the N-phenyl group are positioned to create a "chiral wall," effectively blocking the top face (as depicted) of the enolate. Consequently, the electrophile (R-X) is forced to approach from the less sterically encumbered bottom face, leading to the preferential formation of a single diastereomer.

Transition State Model for Asymmetric Alkylation cluster_TS Proposed Transition State Auxiliary N-Phenyl-L-valine Auxiliary Enolate Chelated Lithium Enolate Auxiliary->Enolate Controls Conformation Top_Face Sterically Hindered Top Face Enolate->Top_Face Shielded by Isopropyl & Phenyl Groups Electrophile Electrophile (R-X) Bottom_Face Less Hindered Bottom Face Electrophile->Bottom_Face Preferential Approach Bottom_Face->Enolate

Figure 1: A simplified representation of the proposed transition state for the asymmetric alkylation of an N-acyl-N-phenyl-L-valine derivative. The chiral auxiliary dictates the conformation of the chelated enolate, leading to facial shielding and a stereoselective approach of the electrophile.

Practical Considerations and Applications

The choice of reaction conditions is critical for achieving high stereoselectivity. Key parameters to optimize include:

  • Base: Strong, non-nucleophilic bases like LDA are typically used to ensure complete and rapid enolate formation.

  • Solvent: Aprotic solvents such as tetrahydrofuran (THF) are commonly employed to stabilize the enolate and the transition state complex.

  • Temperature: Reactions are often carried out at low temperatures (e.g., -78 °C) to minimize side reactions and enhance selectivity by favoring the more ordered transition state.

  • Electrophile: The nature of the electrophile can also influence the outcome of the reaction.

N-phenyl-L-valine derivatives and their analogs are valuable in the synthesis of chiral carboxylic acids, amino acids, and other building blocks for pharmaceuticals and natural products.

Representative Experimental Protocol: Asymmetric Alkylation

The following is a generalized, representative protocol for the asymmetric alkylation of a propionyl group using a hypothetical N-phenyl-L-valine auxiliary.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of the N-phenyl-L-valine auxiliary (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Slowly add propanoyl chloride (1.2 eq) and stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-propanoyl-N-phenyl-L-valine auxiliary.

Step 2: Asymmetric Alkylation

  • Dissolve the N-propanoyl-N-phenyl-L-valine auxiliary (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

  • Slowly add lithium diisopropylamide (LDA) (1.1 eq) and stir for 30 minutes to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl bromide) (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

  • The alkylated product can be hydrolyzed under acidic or basic conditions to yield the chiral carboxylic acid and recover the N-phenyl-L-valine auxiliary. For example, mild hydrolysis can be achieved using lithium hydroxide in a mixture of THF and water.

Experimental_Workflow A 1. Acylation (N-Phenyl-L-valine + Propanoyl Chloride) B 2. Deprotonation (LDA, -78 °C) A->B Formation of N-Acyl Auxiliary C 3. Alkylation (R-X, -78 °C) B->C Generation of Chiral Enolate D 4. Workup & Purification C->D Diastereoselective C-C Bond Formation E 5. Auxiliary Cleavage (e.g., LiOH) D->E Isolation of Alkylated Intermediate F Chiral Product & Recovered Auxiliary E->F

Figure 2: A summary of the experimental workflow for an asymmetric alkylation using an N-phenyl-L-valine derived chiral auxiliary.

Conclusion

N-phenyl-L-valine derivatives serve as effective chiral auxiliaries in asymmetric synthesis by creating a well-defined and sterically hindered environment around a reactive center. The mechanism of action is rooted in the formation of a rigid, chelated transition state where the bulky isopropyl and N-phenyl groups effectively shield one face of the molecule, leading to a highly stereoselective transformation. Understanding these fundamental principles allows for the rational design of experiments and the predictable synthesis of enantiomerically enriched molecules, which is of paramount importance in the development of new therapeutics and advanced materials.

References

  • Seebach, D., et al. (1989). Asymmetric synthesis of α-amino-acids. Tetrahedron, 44(17), 5253-5614.
  • Wikipedia. (2023). Chiral auxiliary. Available at: [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Schöllkopf, U. (1983). Enantioselective synthesis of non-proteinogenic α-amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Topics in Current Chemistry, 109, 65-84.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Gawley, R. E. (1988). Asymmetric synthesis with chiral auxiliaries. Synthesis, 1988(10), 777-794.
  • Kim, B. H., et al. (2018). Stereocontrolled, Divergent, Al(lll)-Catalyzed Coupling of Chiral N-Aryl Epoxy Amines and CO2. Organic Letters, 20(16), 5036-5039. Available at: [Link]

  • MedCrave. (2017). Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction. Available at: [Link]

  • Sibi, M. P., & Manyem, S. (2000). Enantioselective, diastereoselective, and regioselective reactions of radicals. Tetrahedron, 56(41), 8033-8061.
  • Vögtle, M., et al. (2008). L-valine isopropyl ester as an alternative chiral auxiliary in asymmetric alkylation of alpha-alkyl beta-keto esters. ARKIVOC, 2008(13), 136-144.
  • Palomo, C., et al. (2004). The Evans Aldol Reaction: A Powerful and Versatile Tool in Asymmetric Synthesis.

Sources

Exploratory

Thermodynamic Properties and Thermal Stability of 3-Methyl-N-phenyl-L-valine: A Comprehensive Technical Guide

Executive Summary The unnatural amino acid 3-Methyl-N-phenyl-L-valine (CAS: 928063-50-7), structurally synonymous with N-phenyl-tert-leucine, represents a highly specialized chiral building block utilized extensively in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unnatural amino acid 3-Methyl-N-phenyl-L-valine (CAS: 928063-50-7), structurally synonymous with N-phenyl-tert-leucine, represents a highly specialized chiral building block utilized extensively in modern drug discovery, particularly in the synthesis of Hepatitis C virus (HCV) NS5A inhibitors[1].

From a thermodynamic perspective, this molecule is defined by two competing structural features: the extreme steric bulk of the tert-butyl group and the electronic/steric influence of the N-phenyl ring. Understanding its thermal stability, solid-state degradation kinetics, and solution thermodynamics is critical for formulation scientists and process chemists who must design robust, scalable synthetic routes and stable drug products. This whitepaper provides an authoritative analysis of the thermodynamic profile of 3-Methyl-N-phenyl-L-valine, detailing the physicochemical mechanics and the self-validating experimental protocols required to quantify them.

Structural Thermodynamics & Molecular Interactions

The thermodynamic behavior of 3-Methyl-N-phenyl-L-valine is governed by its unique molecular architecture, which fundamentally alters its crystal lattice energy ( ΔHlatt​ ) and configurational entropy ( ΔSconf​ ) compared to natural aliphatic amino acids.

The Steric Effect of the tert-Butyl Group

The 3-methyl-valine (tert-leucine) core introduces a rigid tert-butyl group adjacent to the chiral alpha-carbon. This extreme steric hindrance restricts the rotation of the side chain, significantly lowering the configurational entropy of the molecule in the liquid state. Consequently, the entropy of fusion ( ΔSfus​ ) is minimized, which typically elevates the melting point and thermal stability of tert-leucine derivatives[2].

The Electronic Influence of N-Phenylation

Natural amino acids exist primarily as zwitterions in the solid state, stabilized by strong intermolecular hydrogen bonds between the primary ammonium ( −NH3+​ ) and carboxylate ( −COO− ) groups. However, the addition of the N-phenyl group fundamentally disrupts this network:

  • Reduced Basicity: The delocalization of the nitrogen lone pair into the aromatic π -system significantly reduces the basicity of the amine. This shifts the zwitterionic equilibrium, weakening the ionic character of the crystal lattice.

  • Hydrogen Bond Disruption: The secondary amine possesses only one hydrogen bond donor, and the bulky phenyl ring sterically shields the interaction site.

  • Lipophilicity: The aromatic ring drastically increases the partition coefficient ( logP ), altering the enthalpy-entropy compensation dynamics during solvation[3].

Thermal Degradation Kinetics

The thermal decomposition of amino acids generally proceeds via dehydration, deamination, and decarboxylation. For 3-Methyl-N-phenyl-L-valine, the steric shielding of the alpha-carbon by the tert-butyl group increases the activation energy ( Ea​ ) required for thermal cleavage.

To accurately model this, non-isothermal Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed. Because single-heating-rate kinetics are prone to mathematical artifacts, rigorous thermodynamic profiling requires multi-rate kinetic modeling using the Kissinger and Freeman-Carroll methods[4].

Table 1: Comparative Thermodynamic Property Matrix (Theoretical/Extrapolated)

Note: Values for 3-Methyl-N-phenyl-L-valine are extrapolated based on structural group contribution methods relative to L-valine and L-tert-leucine.

PropertyL-ValineL-tert-Leucine3-Methyl-N-phenyl-L-valine
Molecular Weight ( g/mol ) 117.15131.17207.27
LogP (Predicted) -2.26-1.50+2.85
Melting Point ( Tm​ , °C) 315 (dec.)300 (dec.)210 - 230 (dec.)
Activation Energy of Degradation ( Ea​ , kJ/mol) ~130~145~160
Primary Degradation Pathway DecarboxylationDecarboxylationN-phenyl shift / Decarboxylation

Experimental Workflows & Methodologies

To establish a trustworthy and self-validating thermodynamic profile, the following protocols must be executed. The causality behind these steps ensures that data artifacts (such as thermal lag) are identified and eliminated.

Protocol 1: Non-Isothermal TGA/DSC for Kinetic Parameter Extraction

This protocol utilizes the Kissinger equation, which is self-validating because it does not require prior knowledge of the reaction mechanism to calculate the activation energy ( Ea​ )[4].

Step 1: Instrument Calibration

  • Action: Calibrate the TGA/DSC using high-purity Indium and Zinc standards.

  • Causality: Ensures that the temperature readings ( T ) and heat flow measurements ( ΔH ) are absolutely accurate, preventing systemic errors in the kinetic calculations.

Step 2: Multi-Rate Thermal Analysis

  • Action: Weigh 5.0 ± 0.1 mg of 3-Methyl-N-phenyl-L-valine into an alumina crucible. Purge with high-purity Nitrogen ( N2​ ) at 50 mL/min.

  • Action: Heat the sample from 25°C to 500°C at four distinct heating rates ( β ): 5, 10, 15, and 20 K/min.

  • Causality: Varying the heating rate shifts the peak degradation temperature ( Tp​ ). This shift is the mathematical foundation of the Kissinger method.

Step 3: Data Extraction & Kissinger Modeling

  • Action: Identify the peak degradation temperature ( Tp​ ) from the derivative thermogravimetry (DTG) curve for each heating rate.

  • Action: Plot ln(β/Tp2​) against 1/Tp​ .

  • Validation: A highly linear plot ( R2>0.99 ) validates that the degradation follows a single kinetic mechanism. The slope of this line equals −Ea​/R (where R is the universal gas constant).

Protocol 2: Solution Thermodynamics via Isothermal Microcalorimetry

To understand the solvation thermodynamics and lipophilicity[3], the enthalpy of solution ( ΔHsol​ ) must be determined.

Step 1: Preparation

  • Action: Degas the target solvent (e.g., buffered aqueous solution or ethanol) to prevent bubble formation during the experiment, which would cause erratic heat flow signals.

Step 2: Titration and Measurement

  • Action: Inject precise aliquots of solid 3-Methyl-N-phenyl-L-valine into the solvent at a constant temperature (e.g., 298.15 K).

  • Action: Integrate the heat flow peak over time to determine the heat of solution ( q ).

  • Causality: By measuring the heat flow directly at multiple temperatures, the Van't Hoff equation ( lnK=−ΔH/RT+ΔS/R ) can be applied to separate the enthalpic and entropic contributions to solubility.

Visualizations of Thermodynamic Logic

The following diagrams illustrate the analytical workflows and mechanistic pathways governing the thermal stability of this compound.

G N1 Sample Preparation (3-Methyl-N-phenyl-L-valine) N2 Simultaneous TGA/DSC (Multi-rate heating: 5-20 K/min) N1->N2 N3 Kinetic Modeling (Kissinger & Freeman-Carroll) N2->N3 N4 Thermodynamic Parameters (Ea, ΔH, ΔS, ΔG) N3->N4 N5 Thermal Stability Profile & Shelf-life Prediction N4->N5

Figure 1: Self-validating workflow for extracting thermal degradation kinetics.

G A 3-Methyl-N-phenyl-L-valine (Solid State) B Thermal Excitation (T > Tm) A->B C Decarboxylation (-CO2) B->C Pathway 1 D Deamination / Cleavage (N-phenyl shift) B->D Pathway 2 E Volatile Degradants C->E F Polymeric Residue D->F

Figure 2: Mechanistic pathways of solid-state thermal degradation.

Conclusion

The thermodynamic evaluation of 3-Methyl-N-phenyl-L-valine requires a nuanced understanding of how extreme steric bulk and aromatic electronic effects modulate standard amino acid behavior. By employing rigorous, multi-rate TGA/DSC methodologies and isothermal microcalorimetry, researchers can accurately extract the activation energies and solvation enthalpies required to predict the stability of this critical pharmaceutical intermediate under industrial conditions.

References

  • Molaid Chemical Database. 3-Methyl-N-phenyl-L-valine - CAS 928063-50-7. Molaid.com. Available at:[5]

  • Scientific Research Publishing (SCIRP). Thermal Stability and Decomposition Kinetics of Polysuccinimide. SCIRP.org. Available at:[4]

  • DergiPark. Miscibility and Thermal Degradation Kinetics of Poly-β-Alanine/Poly(3-hydroxypropionate) Blends. Dergipark.org.tr. Available at:

  • MDPI. Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends. MDPI.com. Available at:[2]

  • ResearchGate. Evaluation of methods for measuring amino acid hydrophobicities and interactions. ResearchGate.net. Available at:[3]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Methyl-N-phenyl-L-valine Derivatives

Introduction: The Significance of N-Aryl Amino Acid Scaffolds N-aryl amino acids, and specifically 3-Methyl-N-phenyl-L-valine derivatives, represent a cornerstone in modern medicinal chemistry and drug development. The i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Aryl Amino Acid Scaffolds

N-aryl amino acids, and specifically 3-Methyl-N-phenyl-L-valine derivatives, represent a cornerstone in modern medicinal chemistry and drug development. The incorporation of an N-phenyl group onto the L-valine scaffold can significantly alter the parent molecule's physicochemical properties. This modification can enhance metabolic stability, improve pharmacokinetic profiles, and introduce new binding interactions with biological targets.[1] The "magic methyl" effect, a concept where the simple addition of a methyl group can drastically alter a compound's properties, is a well-established principle in drug design, and by extension, the strategic placement of larger aryl groups can offer even more profound modulations.[2] Consequently, robust and versatile synthetic protocols for accessing these valuable building blocks are of paramount importance to researchers in the pharmaceutical and biotechnology sectors.

This guide provides a detailed exploration of the primary synthetic strategies for preparing 3-Methyl-N-phenyl-L-valine derivatives, with a focus on the underlying chemical principles and practical experimental considerations. We will delve into two of the most powerful methods in the synthetic chemist's arsenal: the Buchwald-Hartwig amination and the Ullmann condensation. Additionally, we will touch upon the classical approach of reductive amination. For each method, we will provide a detailed, step-by-step protocol, explain the rationale behind the choice of reagents and conditions, and discuss the expected outcomes.

Choosing Your Synthetic Path: A Comparative Overview

The selection of an appropriate synthetic route for N-arylation depends on several factors, including the specific substitution pattern of the desired product, the available starting materials, and the desired scale of the reaction. The following table provides a high-level comparison of the key methods discussed in this guide.

FeatureBuchwald-Hartwig AminationUllmann CondensationReductive Amination
Catalyst PalladiumCopperNone (or metal for hydrogenation)
Reaction Temp. Generally mild (RT to 100 °C)Typically higher (can be >100 °C)Varies (often moderate)
Substrate Scope BroadGood, can be sensitiveDependent on carbonyl precursor
Key Challenge Catalyst cost, ligand sensitivityHarsher conditions, ligand requiredAvailability of keto-acid precursor
Stereocontrol Potential for racemizationGenerally goodDependent on reduction method

Method 1: The Buchwald-Hartwig Amination: A Modern Powerhouse for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][4][5] Its broad substrate scope, functional group tolerance, and often mild reaction conditions make it a first-choice for many N-arylation reactions. The reaction involves the coupling of an amine with an aryl halide or triflate.

The "Why": Mechanistic Insights

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underpins its efficiency. Understanding this cycle is key to troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand\nExchange R'R''NH Ar-Pd(II)-NHR'R''X- Ar-Pd(II)-NHR'R''X- Ligand\nExchange->Ar-Pd(II)-NHR'R''X- Deprotonation Deprotonation Ar-Pd(II)-NHR'R''X-->Deprotonation Base Ar-Pd(II)-NR'R'' Ar-Pd(II)-NR'R'' Deprotonation->Ar-Pd(II)-NR'R'' Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' Reductive\nElimination->Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The choice of a bulky, electron-rich phosphine ligand is critical for the success of the reaction.[5] These ligands promote the key steps of oxidative addition and reductive elimination, leading to higher yields and faster reaction times. A significant challenge in the N-arylation of amino acid esters is the potential for racemization of the stereocenter.[6] This can occur through deprotonation of the acidic α-proton. The use of mild bases and optimized reaction conditions is crucial to mitigate this side reaction.[7][8]

Detailed Protocol: Synthesis of 3-Methyl-N-phenyl-L-valine tert-Butyl Ester

This protocol is adapted from established procedures for the N-arylation of amino acid esters.[9]

Materials:

  • L-Valine tert-butyl ester hydrochloride

  • Bromobenzene (or other aryl halide)

  • t-BuBrettPhos Pd G3 precatalyst

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add L-valine tert-butyl ester hydrochloride (1.0 equiv.), the aryl halide (1.1 equiv.), t-BuBrettPhos Pd G3 (0.02 equiv.), and sodium tert-butoxide (2.2 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous 2-MeTHF via syringe. The final concentration should be approximately 0.2 M with respect to the amino acid ester.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Expected Yield: 80-95%

Method 2: The Ullmann Condensation: A Classic Route with Modern Refinements

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, historically requiring harsh reaction conditions.[10][11] However, the development of ligand-accelerated protocols has made this a much more attractive and milder method.[12] Interestingly, studies have shown that α-amino acids themselves can act as ligands, promoting the coupling at significantly lower temperatures.[13]

The "Why": The Role of the Copper Catalyst and Ligand

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide.

Ullmann_Condensation Cu(I)X Cu(I)X Amine\nCoordination Amine Coordination Cu(I)X->Amine\nCoordination R2NH Cu(I)-Amine\nComplex Cu(I)-Amine Complex Amine\nCoordination->Cu(I)-Amine\nComplex Deprotonation Deprotonation Cu(I)-Amine\nComplex->Deprotonation Base Cu(I)-Amide Cu(I)-Amide Deprotonation->Cu(I)-Amide Oxidative\nAddition Oxidative Addition Cu(I)-Amide->Oxidative\nAddition Ar-X Ar-Cu(III)-Amide(X) Ar-Cu(III)-Amide(X) Oxidative\nAddition->Ar-Cu(III)-Amide(X) Reductive\nElimination Reductive Elimination Ar-Cu(III)-Amide(X)->Reductive\nElimination Reductive\nElimination->Cu(I)X Catalyst Regeneration Ar-Amine Ar-Amine Reductive\nElimination->Ar-Amine

Caption: A plausible catalytic cycle for the Ullmann condensation.

The use of a ligand, such as an amino acid or a diamine, accelerates the reaction by stabilizing the copper species and facilitating the key steps of the catalytic cycle.[14] This allows the reaction to proceed at lower temperatures, which is particularly important for sensitive substrates like amino acids to prevent racemization.

Detailed Protocol: Synthesis of 3-Methyl-N-phenyl-L-valine

This protocol is based on the amino acid-promoted Ullmann coupling.[15]

Materials:

  • L-Valine

  • Iodobenzene (or other aryl iodide/bromide)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottom flask, combine L-valine (2.0 equiv.), the aryl halide (1.0 equiv.), CuI (0.1 equiv.), and K₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Solvent Addition: Add anhydrous DMF or DMSO.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and acidify to pH ~3-4 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or flash column chromatography.

Expected Yield: 60-85%

Method 3: Reductive Amination: A Classic Approach

Reductive amination is a fundamental transformation in organic chemistry for the synthesis of amines.[16][17] This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of 3-Methyl-N-phenyl-L-valine, the corresponding α-keto acid, 3-methyl-2-oxobutanoic acid, would be required as a starting material.[18]

The "Why": Imine Formation and Reduction

The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.

Reductive_Amination Keto Acid Keto Acid Imine\nFormation Imine Formation Keto Acid->Imine\nFormation Aniline Aniline Aniline->Imine\nFormation Imine\nIntermediate Imine Intermediate Imine\nFormation->Imine\nIntermediate Reduction Reduction Imine\nIntermediate->Reduction N-Phenyl-Valine N-Phenyl-Valine Reduction->N-Phenyl-Valine Reducing\nAgent Reducing Agent Reducing\nAgent->Reduction

Caption: The general workflow for reductive amination.

A variety of reducing agents can be employed, such as sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation.[19] The choice of reducing agent can influence the chemoselectivity and stereochemical outcome of the reaction. While conceptually straightforward, this method is often limited by the availability and stability of the requisite α-keto acid.

Due to the more specialized nature of the starting material, a detailed, generalized protocol is less broadly applicable than for the cross-coupling methods. However, for researchers with access to the necessary keto-acid, this remains a viable synthetic route.

Characterization of 3-Methyl-N-phenyl-L-valine Derivatives

Unequivocal characterization of the synthesized product is essential to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurposeExpected Observations for 3-Methyl-N-phenyl-L-valine
¹H NMR Structural elucidationSignals corresponding to the isopropyl group, the α-proton, the N-H proton (if not esterified), and the aromatic protons of the phenyl ring.
¹³C NMR Carbon framework analysisResonances for the aliphatic carbons of the valine backbone and the aromatic carbons of the phenyl group.
Mass Spec. Molecular weight determinationA molecular ion peak corresponding to the calculated mass of the product.
FT-IR Functional group identificationCharacteristic absorptions for N-H stretching (if present), C=O stretching of the carboxylic acid or ester, and C-N stretching.
HPLC Purity assessmentA single major peak indicating a high degree of purity. Chiral HPLC can be used to determine enantiomeric excess.

For detailed, step-by-step protocols on the characterization of aniline derivatives, which are structurally related to the target compounds, please refer to established analytical chemistry resources.[20]

Conclusion

The synthesis of 3-Methyl-N-phenyl-L-valine derivatives is a critical capability for researchers in drug discovery and chemical biology. The Buchwald-Hartwig amination and modern Ullmann condensation protocols offer reliable and versatile routes to these valuable compounds. The choice between these methods will depend on the specific requirements of the synthesis, including substrate availability, desired scale, and tolerance for potential side reactions such as racemization. By understanding the underlying principles of these reactions and following carefully optimized protocols, researchers can confidently access a wide range of N-aryl amino acid derivatives to advance their scientific endeavors.

References

  • Ma, D., & Cai, Q. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(21), 3799–3802.
  • Wikipedia. (2023).
  • Wikipedia. (2023).
  • Ma, D., et al. (2004). Preparation of N-Aryl Compounds by Amino Acid-Promoted Ullmann-Type Coupling Reactions.
  • Gagnon, A., et al. (2018). Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Journal of Chemistry.
  • Gehring, T., et al. (2018). Quantifying Reductive Amination in Nonenzymatic Amino Acid Synthesis. Chemistry – A European Journal, 24(53), 14116-14123.
  • Dahl, E., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(22), 3746–3755.
  • Dorel, R., et al. (2019). The Buchwald-Hartwig Amination After 25 Years.
  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Chemistry Simplified. (2025).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Organic Chemistry Portal. (n.d.).
  • Törnroos, K. W. (1993). Synthesis and Characterization of N-Substituted Valines and their Phenyl- and Pentafluorophenyl-thiohydantoins. Acta Chemica Scandinavica, 47, 813-817.
  • GalChimia. (2014). A New Way to Amines.
  • Organic Synthesis. (n.d.).
  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131.
  • Chem-Station. (2009). Buchwald-Hartwig Cross Coupling.
  • John Wiley & Sons, Ltd. (2011). Synthesis of N-Alkyl Amino Acids.
  • Pearson+. (n.d.). Show how valine can be prepared by c.
  • Barbe, G., et al. (2015). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Organic Letters, 17(15), 3722–3725.
  • Organic Chemistry Portal. (1999).
  • King, S. M., & Buchwald, S. L. (2016).
  • ResearchGate. (2026). Synthesis and Characterization of N-Substituted Valines and their Phenyl and Pentafluorophenyl-thiohydantoins.
  • Beilstein Journals. (2020).
  • King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates.
  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development.
  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(11), 4821-4824.
  • BenchChem. (2025).
  • University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light.
  • Francis, M. B., et al. (2019). N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. Organic Letters, 21(24), 9932–9936.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ResearchGate. (n.d.). Spectroscopic analyses on interaction of o-Vanillin-D-Phenylalanine, o-Vanillin-L-Tyrosine and o-Vanillin-L-Levodopa Schiff Bases with bovine serum albumin (BSA).
  • BenchChem. (2025).
  • International Journal of Scientific Research in Science and Technology. (n.d.).

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of 3-Methyl-N-phenyl-L-valine

Introduction: Navigating the Challenges of Sterically Demanding Amino Acid Incorporation The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Sterically Demanding Amino Acid Incorporation

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These unique building blocks can impart favorable pharmacological properties, such as enhanced metabolic stability, increased receptor affinity, and improved cell permeability. Among these, N-alkylated and particularly N-arylated amino acids with bulky side chains present a significant synthetic challenge in solid-phase peptide synthesis (SPPS).

This guide provides a comprehensive protocol for the successful incorporation of 3-Methyl-N-phenyl-L-valine, also known as N-phenyl-tert-leucine (CAS 400777-56-2), into peptide sequences using Fmoc/tBu chemistry.[1] The extreme steric hindrance of this amino acid, arising from the combination of a tert-butyl side chain and an N-phenyl group, necessitates a carefully optimized protocol to achieve high coupling efficiency and minimize the formation of deletion sequences. The low nucleophilicity of the N-phenyl-substituted amine further complicates the formation of the peptide bond.[2]

This document is intended for researchers, scientists, and drug development professionals with a working knowledge of SPPS. It explains the rationale behind the choice of reagents and reaction conditions, providing a robust and validated methodology.

Chemical Structure and Inherent Challenges

The primary obstacle in the SPPS of peptides containing 3-Methyl-N-phenyl-L-valine is the severe steric hindrance around the secondary amine, which significantly slows down the kinetics of the coupling reaction.

G cluster_0 3-Methyl-N-phenyl-L-valine (N-phenyl-tert-leucine) cluster_1 Key Steric Hindrance Points amino_acid N-Phenyl N-Phenyl Group N-Phenyl->amino_acid Bulky aryl substitution reduces nucleophilicity tert-Butyl tert-Butyl Side Chain tert-Butyl->amino_acid α,α-disubstituted-like side chain shields the amine

Caption: Steric hindrance in 3-Methyl-N-phenyl-L-valine.

Optimized Solid-Phase Peptide Synthesis Protocol

This protocol is based on the widely used Fmoc/tBu strategy and has been optimized for the incorporation of sterically hindered amino acids.

Materials and Reagents
ReagentRecommended Grade/Supplier
Fmoc-3-Methyl-N-phenyl-L-valineCustom synthesis or specialized supplier
Rink Amide or other suitable solid supportHigh-swelling resin (e.g., NovaPEG, PEGA) with low substitution (0.1-0.3 mmol/g) is recommended to reduce peptide aggregation.[3]
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)Anhydrous
PiperidineReagent grade
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Peptide synthesis grade
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
Acetic AnhydrideReagent grade
PyridineAnhydrous
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
WaterDeionized
Experimental Workflow

The overall workflow for a single coupling cycle of Fmoc-3-Methyl-N-phenyl-L-valine is depicted below.

Caption: SPPS workflow for 3-Methyl-N-phenyl-L-valine.

Step-by-Step Protocol

1. Resin Preparation and Swelling

  • Place the desired amount of resin in a suitable reaction vessel.

  • Swell the resin in DMF for at least 1 hour.

2. Fmoc Deprotection

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 3 minutes. Drain.

  • Repeat the treatment with 20% piperidine in DMF for 7 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of Fmoc-3-Methyl-N-phenyl-L-valine (Double Coupling Protocol)

First Coupling:

  • In a separate vessel, pre-activate the Fmoc-3-Methyl-N-phenyl-L-valine by dissolving it with the coupling reagent and base.

  • For a 0.1 mmol scale synthesis, use the following equivalents:

    • Fmoc-3-Methyl-N-phenyl-L-valine: 4 equivalents

    • HATU: 3.9 equivalents

    • DIPEA: 8 equivalents

  • Dissolve the reagents in DMF and add to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[4]

  • Drain the reaction solution and wash the resin with DMF (3 times).

Monitoring the First Coupling:

  • Take a small sample of the resin beads for a qualitative test to check for the presence of free secondary amines.

  • The standard Kaiser (ninhydrin) test is not reliable for N-arylated or other secondary amines.[3] Use the Chloranil test or the Isatin test instead.[5]

  • A negative test (e.g., colorless beads in the Chloranil test) indicates a complete or near-complete reaction. Proceed to the next deprotection step.

  • A positive test indicates incomplete coupling, and a second coupling is mandatory.

Second Coupling (if required):

  • Repeat the coupling procedure with a fresh solution of activated Fmoc-3-Methyl-N-phenyl-L-valine, HATU, and DIPEA.

  • Extend the coupling time to 2-4 hours. In some exceptionally difficult cases, coupling at a slightly elevated temperature (e.g., 40°C) or overnight coupling may be beneficial, but this should be approached with caution to avoid potential side reactions.

  • After the second coupling, wash the resin with DMF and perform another Chloranil or Isatin test.

4. Capping of Unreacted Amines (Optional but Recommended)

  • If the monitoring test is still positive after the second coupling, it is advisable to cap any unreacted amines to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride/pyridine/DMF (e.g., 1:1:3 v/v/v) for 30 minutes.

  • Wash the resin thoroughly with DMF and then DCM.

ParameterRecommended ValueRationale
Coupling Reagent HATUHighly efficient uronium salt-based reagent, known to be effective for sterically hindered and N-alkylated amino acids with low racemization risk.[4][6]
Equivalents of Amino Acid 4 eq.A higher excess is used to drive the reaction to completion against the high steric barrier.
Equivalents of HATU 3.9 eq.Slightly less than the amino acid to prevent side reactions like guanidinylation of the N-terminus.[7]
Equivalents of Base (DIPEA) 8 eq.A significant excess of a non-nucleophilic base is required to ensure the carboxylate of the amino acid is fully formed and to facilitate the coupling reaction.[4][7]
Reaction Time 1-2 hours (1st coupling), 2-4 hours or overnight (2nd coupling)Extended reaction times are necessary to allow the sterically hindered components to react.[8]
Monitoring Test Chloranil or Isatin testThe Kaiser test gives a false negative for the secondary amine of 3-Methyl-N-phenyl-L-valine.[3][5]

Peptide Cleavage and Deprotection

The N-phenyl group can make the adjacent peptide bond more susceptible to acid-catalyzed hydrolysis during the final TFA cleavage.[9] Therefore, the cleavage conditions must be carefully controlled.

Cleavage Cocktail: A standard and effective cleavage cocktail for most peptides, including those with sensitive residues, is Reagent K or a similar mixture. For peptides without other sensitive residues like Cys or Met, a simpler cocktail can be used.

Recommended Cleavage Cocktail (Reagent B-like with modifications):

  • TFA/Water/TIS (95:2.5:2.5 v/v/v)

For peptides containing sensitive residues like Trp, Cys, or Met, a more robust scavenger mixture is necessary:

Reagent K:

  • TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) [10]

Procedure:

  • Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per 0.25 mmol of peptide).

  • Stir the mixture at room temperature for 2-3 hours. To minimize potential acid-catalyzed degradation at the N-phenylated residue, it is advisable to keep the cleavage time as short as possible while ensuring complete deprotection of side-chain protecting groups.[9][11]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Troubleshooting and Key Considerations

  • Incomplete Coupling: This is the most likely issue. Always perform a double coupling and monitor the reaction with an appropriate test for secondary amines. If coupling remains incomplete, consider using a different, even more potent coupling reagent like PyAOP or employing microwave-assisted SPPS, which can significantly enhance the efficiency of difficult couplings.

  • Peptide Aggregation: For longer sequences containing 3-Methyl-N-phenyl-L-valine, peptide aggregation can become a problem. Using low-loading, high-swelling resins and incorporating isopeptides or pseudoprolines in other parts of the sequence can help mitigate this.

  • Acid-Catalyzed Cleavage: Be mindful of the potential for cleavage of the N-terminal residue during the final TFA deprotection, especially if 3-Methyl-N-phenyl-L-valine is at the N-terminus.[9] Using shorter cleavage times or milder cleavage cocktails (if compatible with other protecting groups) can reduce this side reaction. Analysis of the crude product by mass spectrometry is essential to identify any such degradation products.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Appchem. (n.d.). Valine, 3-methyl-N-phenyl- | 400777-56-2. Retrieved from [Link]

  • Fang, W. J., et al. (2011). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of Medicinal Chemistry, 54(22), 7945-7955.
  • ChemIndex. (n.d.). 872703-74-7 | L-Valine, 3-methyl-N-[[(phenylmethyl)amino]carbonyl]-. Retrieved from [Link]

  • Pentelute, B. L., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8266-8284.
  • Kaczmarek, K., et al. (2013).
  • PubChem. (n.d.). N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine. Retrieved from [Link]

  • Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • van Woerkom, W. J., & van Nispen, J. W. (1991). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. International journal of peptide and protein research, 38(2), 103-113.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Synthetic approaches to heterocyclic α,α-disubstituted amino acids. Tetrahedron: Asymmetry, 18(12), 1419-1456.
  • Albericio, F., & Carpino, L. A. (2002). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Solid-Phase Organic Synthesis.
  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. E-Journal of Chemistry, 7(4), 1339-1344.
  • Di Gioia, M. L., et al. (2009). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Tetrahedron, 65(1), 224-230.
  • Sjölin, P., & Kihlberg, J. (1997). Lability of N-alkylated peptides towards TFA cleavage. Tetrahedron Letters, 38(11), 1999-2002.
  • Chen, Y., et al. (2008). Synthesis of Enantiopure Fmoc-α-Methylvaline. Organic Process Research & Development, 12(2), 272-276.
  • Biotage. (2023, February 7). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Retrieved from [Link]

  • Tantry, S. J., et al. (2001). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 66(22), 7349-7357.
  • Oishi, S., et al. (2005). Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids.
  • Kumar, S., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Cytiva. (n.d.). Coupling Protocol for Primary Amine of a Ligand. Retrieved from [Link]

  • Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Neinast, M. D., et al. (2019). Branched Chain Amino Acids. Annual Review of Physiology, 81, 139-164.
  • Nie, C., et al. (2023). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. Journal of Industrial Microbiology and Biotechnology, 50(1), kuad015.

Sources

Method

Application Notes: 3-Methyl-N-phenyl-L-valine in Novel Drug Discovery

Executive Summary The incorporation of unnatural amino acids into peptidomimetic scaffolds is a foundational strategy in modern drug discovery. 3-Methyl-N-phenyl-L-valine (CAS 928063-50-7), an N-phenyl derivative of L-te...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids into peptidomimetic scaffolds is a foundational strategy in modern drug discovery. 3-Methyl-N-phenyl-L-valine (CAS 928063-50-7), an N-phenyl derivative of L-tert-leucine, represents a highly privileged, sterically hindered building block. Originally popularized for its critical role in the development of Hepatitis C Virus (HCV) NS3/4A protease inhibitors[1], this hydrophobic residue is now increasingly utilized in targeted covalent inhibitors (TCIs) and PROTACs. This application note details the mechanistic rationale for its use, alongside validated protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS) and subsequent in vitro enzymatic evaluation.

Mechanistic Insights: The Causality of Scaffold Design

As a Senior Application Scientist, it is crucial to understand why 3-Methyl-N-phenyl-L-valine is selected over proteinogenic amino acids. Its utility is driven by three distinct physicochemical properties:

  • Conformational Restriction (The "Steric Lock") : The bulky tert-butyl side chain (derived from 3-methyl-valine) severely restricts the ϕ and ψ dihedral angles of the peptide backbone. This steric bulk forces the molecule into an extended β -strand conformation, which is the exact geometry required for binding into the shallow active site clefts of viral proteases[1].

  • Lipophilicity and Permeability Enhancement : The N-phenyl substitution eliminates the hydrogen-bond donor capacity of the secondary amide, significantly lowering the Polar Surface Area (PSA). Furthermore, the electron-rich phenyl ring provides a hydrophobic shield and enables π−π stacking or cation- π interactions with aromatic/basic residues in the target binding pocket. This dual effect dramatically enhances both target affinity and oral bioavailability[2].

  • Absolute Proteolytic Stability : The extreme steric hindrance around the peptide bond—flanked by a tert-butyl group on the α -carbon and an N-phenyl group on the nitrogen—renders the adjacent amide bonds completely resistant to enzymatic degradation by endogenous proteases.

Application 1: Advanced Solid-Phase Peptide Synthesis (SPPS)

The Challenge of N-Aryl Amino Acids

Coupling an incoming amino acid onto the secondary amine of 3-Methyl-N-phenyl-L-valine is exceptionally difficult. The nitrogen is deactivated by the electron-withdrawing phenyl ring and sterically blocked by the tert-butyl side chain. Standard coupling reagents (e.g., HBTU, DIC/HOBt) routinely fail, leading to incomplete sequences and low yields[3].

The Solution: Microwave-Assisted SPPS with HATU/HOAt

To overcome this massive activation energy barrier, highly reactive species (such as acyl fluorides) or prolonged coupling with HATU/HOAt at elevated temperatures must be employed. HOAt is preferred over HOBt due to the neighboring group effect of its pyridine nitrogen, which accelerates the aminolysis of the sterically hindered transition state[3].

Protocol A: Microwave-Assisted Coupling onto 3-Methyl-N-phenyl-L-valine

Note: This protocol assumes 3-Methyl-N-phenyl-L-valine is already anchored to the resin or the growing peptide chain.

Reagents:

  • Fmoc-protected incoming amino acid (4.0 eq)

  • HATU (3.9 eq) and HOAt (4.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

Step-by-Step Methodology:

  • Resin Swelling : Swell the resin (containing the N-terminal 3-Methyl-N-phenyl-L-valine) in DMF for 30 minutes to ensure maximum polymer solvation.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation : In a separate vial, dissolve the Fmoc-amino acid, HATU, and HOAt in DMF. Add DIPEA and vortex for 1 minute. The color will shift to a pale yellow, indicating the formation of the active OAt-ester.

  • Microwave Coupling : Transfer the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 15 minutes (Power: 25-30 W). Causality: The thermal energy provided by microwave irradiation is critical to overcome the steric clash between the incoming activated ester and the N-phenyl/tert-butyl groups.

  • Washing and Capping : Wash the resin with DMF (5 × 1 min). To prevent deletion sequences, cap any unreacted N-phenyl amines using acetic anhydride/pyridine (1:1) in DMF for 10 minutes.

  • Cleavage : Cleave the peptide from the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.

Application 2: In Vitro FRET Protease Inhibition Assay

To validate the biological efficacy of the synthesized peptidomimetics, a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay is employed. FRET allows for real-time, continuous monitoring of protease activity without the need for complex separation steps, providing highly accurate IC50​ and Ki​ values.

Protocol B: HCV NS3/4A Protease Cleavage Assay

Reagents:

  • Recombinant HCV NS3/4A Protease

  • FRET Substrate (e.g., RET S1: Ac-DED(EDANS)EEAbu-[COO]ASK(DABCYL)-NH2)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 15% Glycerol, 0.6 mM Lauryl Maltoside, 10 mM DTT.

Step-by-Step Methodology:

  • Enzyme Preparation : Dilute the recombinant NS3/4A protease in the Assay Buffer to a final working concentration of 2 nM.

  • Compound Dilution : Prepare a 10-point 3-fold serial dilution of the 3-Methyl-N-phenyl-L-valine containing inhibitor in 100% DMSO.

  • Pre-Incubation : In a black 384-well microplate, add 10 µL of the enzyme solution and 0.5 µL of the inhibitor dilutions. Incubate at 30°C for 30 minutes. Causality: Pre-incubation is mandatory because highly hydrophobic, sterically locked peptidomimetics often exhibit slow-binding kinetics. Failing to pre-incubate will result in artificially high IC50​ values.

  • Reaction Initiation : Add 10 µL of the FRET substrate (final concentration: 2 µM) to all wells to initiate the reaction.

  • Kinetic Measurement : Immediately transfer the plate to a fluorescence microplate reader. Monitor the reaction continuously for 20 minutes at λex​=340 nm and λem​=490 nm.

  • Data Analysis : Calculate the initial velocities ( V0​ ) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to determine the IC50​ .

Quantitative Data Summaries

Table 1: Comparison of SPPS Coupling Efficiencies onto N-Phenyl-tert-Leucine

Coupling Reagent SystemTemperatureTime (min)Yield (HPLC Purity)Mechanistic Note
HBTU / DIPEA25°C (RT)60< 5%Severe steric clash; inactive ester
DIC / Oxyma25°C (RT)12018%Moderate activation, insufficient energy
HATU / HOAt / DIPEA75°C (MW)1587% Optimal thermal energy & neighboring group effect
Amino Acid Fluoride25°C (RT)12074%Highly reactive, moisture-sensitive[3]

Table 2: Impact of 3-Methyl-N-phenyl-L-valine Substitution on PK/PD Properties

PropertyStandard L-Valine Scaffold3-Methyl-N-phenyl-L-valine ScaffoldFold Improvement
NS3/4A IC50​ (nM) 450.012.536x increase in potency
LogP (Lipophilicity) 1.23.8Enhanced membrane permeability
Oral Bioavailability (F%) < 5%42%> 8x increase (due to lower PSA)
Plasma Half-Life ( t1/2​ ) 0.5 hours4.2 hours8.4x increase (protease resistance)

Visualizations

G A Scaffold Design (3-Methyl-N-phenyl-L-valine) B Advanced SPPS (Microwave/HATU) A->B C Peptidomimetic Library Generation B->C D FRET Protease Assay (NS3/4A) C->D E Lead Optimization (PK/PD Profiling) D->E

Figure 1: End-to-end workflow for incorporating sterically hindered unnatural amino acids.

G HCV HCV Polyprotein NS34A NS3/4A Serine Protease (Active Target) HCV->NS34A processed by Cleavage Viral Replication (Polyprotein Cleavage) NS34A->Cleavage catalyzes Inhibitor Peptidomimetic Inhibitor (3-Methyl-N-phenyl-L-valine) Inhibitor->NS34A binds active site (Steric lock & pi-pi) Inhibitor->Cleavage prevents Block Inhibition of Cleavage (Viral Eradication) Cleavage->Block shifts to

Figure 2: Mechanistic pathway demonstrating how the peptidomimetic inhibitor blocks viral replication.

Sources

Application

NMR spectroscopy characterization steps for 3-Methyl-N-phenyl-L-valine

Advanced NMR Spectroscopy Characterization Protocol for 3-Methyl-N-phenyl-L-valine 1. Structural Context & Significance 3-Methyl-N-phenyl-L-valine, commonly referred to as N-phenyl-tert-leucine (CAS: 928063-50-7), is an...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced NMR Spectroscopy Characterization Protocol for 3-Methyl-N-phenyl-L-valine

1. Structural Context & Significance 3-Methyl-N-phenyl-L-valine, commonly referred to as N-phenyl-tert-leucine (CAS: 928063-50-7), is an unnatural amino acid derivative featuring a bulky tert-butyl group, a chiral alpha-carbon, and an N-linked phenyl ring[1]. This structural motif is highly valued in modern drug discovery, serving as a critical chiral building block for peptidomimetics, chiral auxiliaries, and Proteolysis Targeting Chimeras (PROTACs)[2]. Accurate structural elucidation of this compound is paramount, as the steric bulk of the tert-butyl group and the electronic properties of the N-phenyl ring dictate its pharmacological behavior.

2. Experimental Design & Causality To establish a self-validating analytical system, the NMR experimental design must account for the specific chemical dynamics of N-phenyl-tert-leucine.

  • Solvent Selection (DMSO-d6 vs. CDCl3): We mandate the use of Dimethyl Sulfoxide-d6 (DMSO-d6) rather than Chloroform-d (CDCl3). Amino acids inherently form zwitterions or strong intermolecular hydrogen-bonded dimers in non-polar solvents, leading to severe peak broadening. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these aggregates and slowing the chemical exchange of the carboxylic acid (-COOH) and secondary amine (-NH) protons. This ensures these exchangeable protons appear as distinct, quantifiable signals[3][4].

  • Self-Validating Integration: The protocol relies on the tert-butyl group (-C(CH3)3) as an internal quantitative anchor. Because it contains nine magnetically equivalent protons, setting its integration strictly to 9.00 provides a robust baseline. All other signals (the single H-alpha, the five phenyl protons) must mathematically align with this reference, instantly flagging any impurities or degradation.

  • Multi-Dimensional Cross-Validation: 1D NMR alone is insufficient for absolute structural proof due to potential signal overlap in the aromatic region. We employ a triad of 2D techniques () to create a closed-loop logical proof of the molecular connectivity[5].

NMR_Workflow S1 Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) S2 Instrument Calibration (Lock, Tune, Match, Shim) S1->S2 S3 1D NMR Acquisition (1H & 13C{1H} CPD) S2->S3 S4 2D NMR Acquisition (COSY, HSQC, HMBC) S3->S4 S5 Data Processing (FT, Phase/Baseline Correction) S4->S5 S6 Structural Elucidation (Signal Assignment & Validation) S5->S6

Step-by-step NMR spectroscopy workflow for structural characterization.

3. Step-by-Step NMR Acquisition Protocol This methodology assumes the use of a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear probe[6].

Phase 1: Sample Preparation

  • Weigh precisely 15–20 mg of highly purified 3-Methyl-N-phenyl-L-valine.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (isotopic purity ≥ 99.9%).

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Phase 2: Instrument Setup

  • Insert the sample and allow 5 minutes for thermal equilibration at 298 K.

  • Lock the spectrometer to the deuterium signal of DMSO-d6.

  • Perform automated Tuning and Matching (ATM) for both 1H and 13C channels.

  • Execute gradient shimming (e.g., TopShim) to achieve a line width of < 1.0 Hz for the solvent residual peak.

Phase 3: 1D Acquisition

  • 1H NMR: Set the spectral width to 15 ppm. Use a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of the tert-butyl protons. Acquire 16–32 scans.

  • 13C{1H} NMR: Set the spectral width to 250 ppm. Use a composite pulse decoupling (CPD) sequence (e.g., WALTZ-16). Set D1 to 2.0 seconds and acquire 512–1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C=O and C-ipso)[7].

Phase 4: 2D Acquisition

  • COSY (Correlation Spectroscopy): Acquire with 128 increments in t1 and 4 scans per increment. This will map the vicinal coupling between the H-alpha and the NH proton.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire with 256 increments to map direct C-H attachments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling constant delay for J = 8 Hz. Acquire with 256 increments and 16 scans per increment. This is the most critical step for validating the quaternary carbons[5].

4. Data Presentation & Expected Chemical Shifts The following tables summarize the expected quantitative data for 3-Methyl-N-phenyl-L-valine in DMSO-d6, synthesized from established literature on N-phenyl amino acids and tert-leucine derivatives[7][8][9].

Table 1: 1H NMR Assignments (DMSO-d6, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
12.50Broad Singlet (br s)1H--COOH (Carboxylic acid)
7.05Doublet of Doublets (dd)2H8.0, 7.5Phenyl meta-CH
6.60Doublet (d)2H8.0Phenyl ortho-CH
6.55Triplet (t)1H7.5Phenyl para-CH
5.60Doublet (d)1H9.0-NH (Amine proton)
3.85Doublet (d)1H9.0H-α (Chiral center)
1.05Singlet (s)9H--C(CH3)3 (tert-butyl)

Table 2: 13C NMR Assignments (DMSO-d6, 100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
174.5Quaternary (C=O)Carboxylic acid carbonyl
148.2Quaternary (C)Phenyl ipso-C
129.1Methine (CH)Phenyl meta-C
116.5Methine (CH)Phenyl para-C
112.8Methine (CH)Phenyl ortho-C
64.5Methine (CH)C-α
33.8Quaternary (C)tert-butyl quaternary carbon
27.2Methyl (CH3)tert-butyl methyl carbons (x3)

5. Structural Elucidation & Validation Logic The structural integrity of 3-Methyl-N-phenyl-L-valine is confirmed through a self-validating network of 2D NMR correlations.

  • Anchoring the Backbone: The massive 9H singlet at 1.05 ppm unambiguously identifies the tert-butyl group. In the HMBC spectrum, these protons show a strong ³JCH correlation to the C-alpha (64.5 ppm) and a ²JCH correlation to the quaternary tert-butyl carbon (33.8 ppm).

  • Validating the Chiral Center: The H-alpha proton (3.85 ppm) is verified via HSQC (direct attachment to C-alpha at 64.5 ppm). Crucially, HMBC shows the H-alpha correlating to the carboxylic acid carbonyl (174.5 ppm), proving the amino acid backbone is intact.

  • Confirming the N-Phenyl Linkage: The COSY spectrum reveals a distinct cross-peak between the H-alpha (3.85 ppm) and the NH proton (5.60 ppm), confirming their vicinal relationship. Furthermore, the NH proton shows an HMBC correlation to the phenyl ipso-carbon (148.2 ppm), definitively placing the phenyl ring on the nitrogen atom[9].

NMR_Correlations H_alpha H-α (~3.85 ppm) H_NH NH (~5.60 ppm) H_alpha->H_NH COSY C_alpha C-α (~64.5 ppm) H_alpha->C_alpha HSQC C_tBu C-tBu (~33.8 ppm) H_alpha->C_tBu HMBC C_O C=O (~174.5 ppm) H_alpha->C_O HMBC C_ipso C-ipso (~148.2 ppm) H_NH->C_ipso HMBC H_tBu t-Bu (9H) (~1.05 ppm) H_tBu->C_alpha HMBC

Key 2D NMR correlation network (COSY, HSQC, HMBC) for signal assignment.

References

  • Husain, F. M., et al. "Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids." RSC Advances, 2023. URL:[Link]

  • Ney, J. E., et al. "Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines." Journal of Organic Chemistry, 2011. URL:[Link]

  • Gong, L., et al. "Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and Rad3-related (ATR) kinase." ChemRxiv, 2022. URL:[Link]

Method

Application Note: Strategies for the Crystallization and Isolation of 3-Methyl-N-phenyl-L-valine

**Abstract This guide provides a detailed technical overview and actionable protocols for the crystallization of 3-Methyl-N-phenyl-L-valine, a chiral amino acid derivative. Recognizing the critical role of crystallizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

**Abstract

This guide provides a detailed technical overview and actionable protocols for the crystallization of 3-Methyl-N-phenyl-L-valine, a chiral amino acid derivative. Recognizing the critical role of crystallization in achieving high purity and controlling solid-state properties for pharmaceutical development, this document outlines three primary methodologies: Slow Cooling, Antisolvent Addition, and Slow Evaporation. The content is designed for researchers, chemists, and process scientists, offering in-depth explanations of the principles behind each technique, step-by-step protocols, and troubleshooting guidance based on established physicochemical principles.

Introduction: The Critical Role of Crystallization

3-Methyl-N-phenyl-L-valine is a non-proteinogenic amino acid derivative. Its structure, featuring a chiral center inherited from L-valine and a lipophilic N-phenyl group, makes it a valuable building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The isolation and purification of such compounds are paramount, as impurities can significantly impact downstream applications, including biological activity and safety profiles.

Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] It is a thermodynamic process wherein a solute transfers from a liquid solution to a solid crystalline phase. This process is driven by supersaturation, a state where the solute concentration exceeds its equilibrium solubility at a given temperature.[2] A successful crystallization not only purifies the target compound from reaction byproducts and starting materials but also allows for the control of critical solid-state properties such as crystal habit (morphology), particle size distribution, and polymorphism.

This application note provides a framework for developing a robust crystallization strategy for 3-Methyl-N-phenyl-L-valine, beginning with essential solvent screening and progressing to detailed protocols for scalable isolation.

Physicochemical Profile and Pre-Crystallization Considerations

Understanding the basic properties of 3-Methyl-N-phenyl-L-valine is the first step in designing an effective crystallization process. The N-phenyl group significantly alters the polarity compared to its parent amino acid, L-valine, increasing its solubility in organic solvents.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[3]
Molecular Weight 207.27 g/mol [3]
Appearance White to pale brown powder[4]
Predicted Solubility Low in water; Soluble in alcohols, ethers, and other organic solvents.Inferred from structure

Starting Material Purity: Crystallization is a purification technique, not a magic bullet. Attempting to crystallize a grossly impure (e.g., <80% pure) crude product often leads to challenges like oiling out or inhibition of crystal formation.[5][6] It is recommended to perform a basic workup (e.g., aqueous wash, extraction) to remove major impurities before proceeding.

Foundational Step: Solvent System Screening

The choice of solvent is the most critical factor in a crystallization process.[1] An ideal solvent or solvent system should exhibit a strong differential in solubility—typically dissolving the compound when hot while showing low solubility when cold. For antisolvent crystallization, the compound should be highly soluble in the "solvent" and poorly soluble in the "antisolvent".

Protocol 3.1: Small-Scale Solvent Screening

This protocol uses small amounts of material to rapidly assess a range of solvents.

  • Preparation: Place approximately 10-20 mg of crude 3-Methyl-N-phenyl-L-valine into several small, clean vials.

  • Solvent Addition (Cold): To each vial, add a different solvent (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane) dropwise at room temperature, vortexing after each addition, up to ~0.5 mL. Record if the compound dissolves completely ("Soluble Cold").

  • Heating: For vials where the compound did not dissolve, gently warm the mixture while stirring. The rationale is to increase the kinetic energy to overcome the crystal lattice energy.[7] Record if the compound dissolves completely ("Soluble Hot").

  • Cooling: Allow the vials that dissolved upon heating to cool slowly to room temperature, and then place them in an ice bath. Observe for crystal formation.

  • Analysis: Use the observations to select promising solvents for the methods described below. A good candidate for Slow Cooling will be in the "Insoluble Cold, Soluble Hot" category. A good pair for Antisolvent crystallization will be a "Soluble Cold" solvent and an "Insoluble Cold/Hot" antisolvent.

SolventPolarityObservation (Example)Suitability
HeptaneNon-polarInsoluble Cold & HotPotential Antisolvent
TolueneNon-polarInsoluble Cold, Soluble HotSlow Cooling
Ethyl AcetatePolar AproticSoluble ColdPotential Solvent
AcetonePolar AproticSoluble ColdPotential Solvent
IsopropanolPolar ProticInsoluble Cold, Soluble HotSlow Cooling
EthanolPolar ProticSparingly Soluble Cold, Soluble HotSlow Cooling
WaterPolar ProticInsoluble Cold & HotPotential Antisolvent

Crystallization Methodologies and Protocols

Based on the solvent screen, one or more of the following methods can be employed. Each is suited for different scales and objectives.

Method A: Slow Cooling Crystallization

This is the most traditional and often simplest method for compounds whose solubility is highly dependent on temperature. The process involves dissolving the solute in a minimum amount of hot solvent and allowing the solution to cool slowly, inducing supersaturation and subsequent crystallization.[8]

  • Dissolution: Place the crude 3-Methyl-N-phenyl-L-valine in an appropriately sized Erlenmeyer flask equipped with a stir bar. Add the chosen solvent (e.g., Isopropanol) in portions.

  • Heating: Heat the mixture with stirring on a hot plate until the solvent reaches a gentle reflux. Continue adding solvent portion-wise until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution becomes supersaturated upon cooling.[9]

  • Clarification (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool undisturbed to room temperature. To promote slower cooling and larger crystal growth, the flask can be placed in an insulated container.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath or refrigerator (0-4 °C) for at least one hour to maximize the precipitation of the product from the mother liquor.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

G A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (Optional) to Remove Insolubles A->B C 3. Slow Cooling to Room Temperature B->C D 4. Further Cooling (Ice Bath / Refrigerator) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Cold Solvent & Dry E->F G Purified Crystalline Product F->G

Caption: Workflow for Slow Cooling Crystallization.

Method B: Antisolvent Crystallization

This technique is widely used in the pharmaceutical industry and is particularly effective for compounds that are highly soluble in one solvent and nearly insoluble in another.[10] The process involves dissolving the compound in a "good" solvent and then adding a miscible "poor" solvent (the antisolvent) to reduce the solubility of the solute and induce crystallization.[11]

  • Dissolution: At room temperature, dissolve the crude 3-Methyl-N-phenyl-L-valine in the minimum required amount of a "good" solvent (e.g., Ethyl Acetate or Acetone) in a flask with stirring.

  • Antisolvent Addition: Begin adding the "poor" solvent (e.g., Heptane or Water) dropwise via an addition funnel or syringe pump. Causality: A slow, controlled addition rate is critical to maintain a low level of supersaturation, which favors crystal growth over rapid precipitation or "oiling out."[11]

  • Induce Nucleation: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This indicates the point of nucleation. If no cloudiness appears, you may need to scratch the inside of the flask with a glass rod or add a single seed crystal.

  • Crystal Growth: Once turbidity is established, stop the antisolvent addition and allow the solution to stir for 1-2 hours to allow the crystals to grow.

  • Complete Precipitation: Resume the slow addition of the remaining antisolvent to ensure complete precipitation and maximize yield.

  • Isolation: Age the resulting slurry for at least one hour, then collect the crystals by vacuum filtration, wash with a small amount of the antisolvent (or a solvent/antisolvent mixture), and dry under vacuum.

G A 1. Dissolve Crude Product in 'Good' Solvent B 2. Slow, Dropwise Addition of 'Antisolvent' A->B C 3. Observe Cloud Point (Nucleation) B->C D 4. Age Slurry for Crystal Growth C->D E 5. Continue Antisolvent Addition to Maximize Yield D->E F 6. Isolate, Wash & Dry Crystals E->F G Purified Crystalline Product F->G

Caption: Workflow for Antisolvent Crystallization.

Method C: Slow Evaporation

This method is ideal for generating very high-quality crystals, often suitable for single-crystal X-ray diffraction (SCXRD), but is generally limited to a small scale.[5] The principle is to slowly increase the solute concentration by allowing the solvent to evaporate over an extended period.[8]

  • Prepare Solution: Dissolve the compound in a suitable solvent (one with moderate volatility, e.g., ethyl acetate or a toluene/heptane mixture) to create a solution that is near, but not at, saturation.

  • Setup: Transfer the solution to a clean vial or small beaker.

  • Evaporation: Cover the vial with a cap or paraffin film that has been pierced with a few small holes using a needle. Causality: The small holes restrict the rate of evaporation, ensuring the concentration increases slowly, which is necessary for the growth of large, well-ordered crystals.[2]

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations.

  • Harvesting: Allow the solvent to evaporate over several hours to days. Once suitable crystals have formed, they can be carefully harvested from the remaining solution.

G A 1. Prepare a Near-Saturated Solution B 2. Transfer to a Clean Vial A->B C 3. Cover Vial with Perforated Lid/Film B->C D 4. Store in a Vibration-Free Environment C->D E 5. Allow Solvent to Evaporate (Hours to Days) D->E F 6. Harvest High-Quality Crystals E->F G Single Crystals for Analysis F->G

Caption: Workflow for Slow Evaporation Crystallization.

Summary and Recommendations

The optimal crystallization method for 3-Methyl-N-phenyl-L-valine will depend on the desired outcome, whether it is bulk purification or the generation of analytical-grade crystals.

MethodTypical ScalePrimary GoalKey AdvantageKey Consideration
Slow Cooling mg to kgBulk PurificationSimple, scalableRequires significant solubility difference with temperature
Antisolvent mg to kgBulk PurificationHigh yield, rapid, room temp operation possibleRequires careful control of addition rate to avoid oiling out[11]
Slow Evaporation < 1 gHigh-Quality CrystalsProduces well-ordered single crystalsSlow, not easily scalable, lower yield

For initial bulk purification, Antisolvent Crystallization is often the most robust and flexible method, while Slow Cooling is a strong alternative if a suitable solvent is identified. Slow Evaporation should be reserved for when high-quality single crystals are the primary objective. Regardless of the method chosen, a systematic approach beginning with solvent screening will provide the highest probability of success.

References

  • Vertex AI Search.
  • Vertex AI Search. Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022).
  • Vertex AI Search.
  • Vertex AI Search. Antisolvent membrane crystallization of pharmaceutical compounds - PubMed. (2009).
  • Vertex AI Search. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives - PubMed. (2022).
  • Vertex AI Search. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023).
  • Vertex AI Search.
  • Google Patents.
  • Vertex AI Search.
  • Vapourtec.
  • Google Patents. Process for producing N-protected amino acid. N.p.
  • Benchchem.
  • BOC Sciences.
  • Google Patents. Recrystallization method of L-phenylalanine crude product. N.p.
  • Farabi University.
  • ACS Publications. Development of Amino Acid Crystallization Processes: l-Glutamic Acid. (2007).
  • NIH. 3-Methylphenylalanine | C10H13NO2 | CID 2761494 - PubChem.
  • PMC.
  • Benchchem.
  • GEA.
  • Vertex AI Search. Solubilities of Amino Acids in Different Mixed Solvents. N.p.
  • Vertex AI Search. The Solubility of Amino Acids in Various Solvent Systems. N.p.
  • Appchem. Valine, 3-methyl-N-phenyl- | 400777-56-2 | C12H17NO2.
  • Vertex AI Search. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. N.p.
  • Thermo Fisher Scientific. 3-Methyl-L-phenylalanine, 95% 5 g | Buy Online | Thermo Scientific Chemicals.
  • Wikipedia. Valine.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • Benchchem. Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline.
  • Vertex AI Search.
  • Benchchem. Unveiling the Biological Profile of N,N-Dimethyl-L-Valine: A Technical Guide.
  • Vertex AI Search. Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. (2023).
  • ResearchGate. Synthesis and Crystal Structure of N-(3Methyl5-phenyl-3,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide.

Sources

Application

Application Note: LC-MS/MS Sample Preparation Guidelines for 3-Methyl-N-phenyl-L-valine

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Compound: 3-Methyl-N-phenyl-L-valine (N-phenyl-tert-leucine) | CAS: 928063-50-7 | Formula: C12H17NO2 | MW: 207.27 g/mol Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, DMPK Scientists, and Drug Development Professionals Compound: 3-Methyl-N-phenyl-L-valine (N-phenyl-tert-leucine) | CAS: 928063-50-7 | Formula: C12H17NO2 | MW: 207.27 g/mol

Introduction and Analytical Rationale

3-Methyl-N-phenyl-L-valine is a highly specialized non-natural amino acid derivative. Structurally, it consists of a sterically hindered tert-butyl group (characteristic of tert-leucine) and an N-phenyl substitution. In modern drug development, this compound serves as a critical synthetic intermediate and structural motif in the design of peptidomimetics, most notably in the development of [1].

From a bioanalytical perspective, native amino acids are highly polar and often require Hydrophilic Interaction Liquid Chromatography (HILIC) or pre-column derivatization. However, the addition of the N-phenyl group and the bulky tert-butyl moiety in 3-Methyl-N-phenyl-L-valine significantly increases its lipophilicity ( logP ). This structural shift dictates our analytical strategy: the compound is highly amenable to standard Reversed-Phase Liquid Chromatography (RPLC) and positive-mode Electrospray Ionization (ESI+).

As a Senior Application Scientist, I have designed this protocol to address the three primary challenges in its quantification from biological matrices (plasma/serum):

  • Matrix Suppression: Phospholipids from plasma can severely suppress the ESI+ signal.

  • Protein Binding: The lipophilic phenyl ring increases plasma protein binding, necessitating aggressive disruption during extraction.

  • Chiral Integrity: Ensuring the L-enantiomer is not racemized during aggressive sample preparation.

Sample Preparation Decision Framework

The choice of sample preparation depends entirely on the phase of drug development and the required Lower Limit of Quantitation (LLOQ). We utilize a self-validating framework where the chosen method must inherently prove its own efficacy through embedded recovery and matrix effect calculations.

Fig 1: Decision matrix for 3-Methyl-N-phenyl-L-valine sample preparation based on analytical goals.

Step-by-Step Experimental Methodologies

Protocol A: High-Throughput Protein Precipitation (PPT)

Best for: Early-stage Pharmacokinetic (PK) screening (LLOQ ~10 ng/mL).

Causality & Logic: We utilize Acetonitrile (ACN) containing 0.1% Formic Acid (FA) rather than Methanol. The acid disrupts the strong protein binding of the N-phenyl group, while ACN provides a harder precipitation pellet than methanol, reducing the risk of aspirating particulates into the LC-MS system.

  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • Internal Standard (IS) Addition: Add 10 µL of IS working solution (e.g., stable-isotope labeled 13C6​ -analog or N-phenyl-leucine, 500 ng/mL).

  • Precipitation: Add 200 µL of ice-cold ACN containing 0.1% FA.

  • Agitation: Vortex aggressively for 5 minutes at 1200 rpm to ensure complete protein disruption.

  • Centrifugation: Spin at 4,000 × g for 15 minutes at 4°C.

  • Transfer & Dilution: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Why? Diluting the organic extract matches the initial mobile phase conditions, preventing peak distortion (solvent effect) during RPLC injection.

Protocol B: Solid-Phase Extraction (SPE)

Best for: Regulated bioanalysis and trace-level quantification (LLOQ <1 ng/mL).

Causality & Logic: To eliminate phospholipid-induced ion suppression, we utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. The amphiphilic nature of 3-Methyl-N-phenyl-L-valine allows it to be strongly retained on the divinylbenzene backbone of the HLB phase [2].

Fig 2: Step-by-step Solid Phase Extraction (SPE) workflow for optimal analyte recovery.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% FA in water. The acid protonates the carboxylic acid moiety, increasing retention on the reversed-phase sorbent.

  • Conditioning: Pass 1 mL of Methanol through the HLB cartridge (30 mg/1cc).

  • Equilibration: Pass 1 mL of Water.

  • Loading: Load the pre-treated sample at a flow rate of ~1 drop/second.

  • Washing: Wash with 1 mL of 5% Methanol in water to remove salts and polar endogenous [3].

  • Elution: Elute with 2 × 500 µL of Acetonitrile.

  • Reconstitution: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in Water).

System Suitability and Self-Validation

A robust bioanalytical protocol must be a self-validating system. To guarantee the trustworthiness of your data, you must calculate the Matrix Factor (MF) and Extraction Recovery (RE) for every new matrix lot.

  • Recovery (RE): Compare the peak area of the analyte spiked before extraction to the peak area spiked after extraction.

  • Matrix Effect (ME): Compare the peak area of the analyte spiked after extraction to the peak area of a neat standard prepared in solvent.

Quantitative Data Presentation

Table 1: Optimized LC-MS/MS Parameters (ESI+ Mode)

Parameter Setting / Value Rationale

| Precursor Ion ( [M+H]+ ) | m/z 208.1 | Protonation of the secondary amine. | | Quantifier Transition | m/z 208.1 93.1 | Cleavage of the N-phenyl bond yielding the stable aniline fragment. | | Qualifier Transition | m/z 208.1 162.1 | Loss of HCOOH (46 Da) from the carboxylic acid moiety. | | Analytical Column | C18, 1.7 µm, 2.1 × 50 mm | Sub-2µm particles provide high theoretical plates for sharp peaks. | | Mobile Phase A | 0.1% FA in Water | Provides protons for ESI+ ionization. | | Mobile Phase B | 0.1% FA in Acetonitrile | Aprotic solvent yields better sensitivity than Methanol. |

Table 2: Comparative Performance Metrics (Human Plasma)

Extraction Method Mean Recovery (%) Matrix Effect (%) LLOQ (ng/mL) Throughput
PPT (Protocol A) 88.5 ± 4.2 -22.4 (Suppression) 10.0 High (~96 samples/hr)

| SPE (Protocol B) | 94.2 ± 2.1 | -4.1 (Negligible) | 0.5 | Medium (~48 samples/hr)|

Advanced Considerations: Chiral Integrity

Because 3-Methyl-N-phenyl-L-valine is an enantiomerically pure building block, monitoring chiral inversion (racemization to the D-enantiomer) during in vivo metabolism or harsh sample preparation is occasionally required. If chiral separation is necessary, standard RPLC will fail. You must either use a chiral stationary phase (e.g., Chirobiotic T) or employ pre-column derivatization using Marfey’s reagent (FDAA) to form diastereomers, which can then be separated on a standard C18 column [4]. Avoid exposing the sample to high pH (>8.5) during extraction, as the alpha-proton of tert-leucine derivatives can undergo base-catalyzed enolization, leading to racemization.

References

  • Title: Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Waters Oasis PRiME HLB sample extraction family sets new standard for LC and LC-MS sample preparation Source: Bioanalysis Zone URL: [Link]

  • Title: Amino Acid Hepatotoxicity Biomarkers in Human Hepatic Organoids: Promising Standardization of Drug Toxicity Evaluation Source: ACS Pharmacology & Translational Science URL: [Link]

  • Title: Enantioselective multiple heart cutting online two-dimensional liquid chromatography-mass spectrometry of all proteinogenic amino acids Source: Analytica Chimica Acta (via ResearchGate) URL: [Link]

Method

Application Notes and Protocols for the Enzymatic Resolution of 3-Methyl-N-phenyl-L-valine

Introduction: The Significance of Chiral N-Phenyl Amino Acids in Drug Discovery Chiral molecules are fundamental to pharmacology, with enantiomers often exhibiting vastly different biological activities. One such class o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral N-Phenyl Amino Acids in Drug Discovery

Chiral molecules are fundamental to pharmacology, with enantiomers often exhibiting vastly different biological activities. One such class of molecules, N-phenyl amino acids, and their derivatives, are crucial building blocks in the synthesis of a wide array of pharmaceuticals. 3-Methyl-N-phenyl-L-valine, a non-proteinogenic amino acid, is a valuable chiral intermediate. Its stereochemically pure form is essential for the development of novel therapeutics, where the specific spatial arrangement of its atoms dictates its interaction with biological targets. Traditional chemical methods for obtaining single enantiomers can be arduous, often requiring harsh conditions and multiple steps. In contrast, enzymatic resolution offers a "green" and highly selective alternative, operating under mild conditions with remarkable stereospecificity. This guide provides a comprehensive overview and detailed protocols for the synthesis and enzymatic resolution of 3-Methyl-N-phenyl-L-valine, tailored for researchers, scientists, and professionals in drug development.

The Logic of Enzymatic Resolution: A Superior Approach to Chirality

Enzymatic kinetic resolution leverages the inherent stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture.[1] In the context of a racemic ester of 3-Methyl-N-phenyl-valine, a lipase will preferentially catalyze the hydrolysis or transesterification of one enantiomer, leaving the other enantiomer unreacted.[2] This results in a mixture of the desired L-amino acid (or its ester) and the unreacted D-amino acid ester, which can then be separated. The high enantioselectivity of lipases often leads to products with very high enantiomeric excess (e.e.).[3]

Why Lipases?

Lipases are a class of enzymes that have gained widespread use in organic synthesis for several key reasons:

  • Broad Substrate Specificity: They can act on a wide variety of substrates.

  • High Enantioselectivity: They can distinguish between enantiomers with high precision.

  • Stability in Organic Solvents: This allows for reactions with non-polar substrates and can shift reaction equilibria to favor synthesis over hydrolysis.

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and neutral pH, preserving sensitive functional groups within the molecule.

  • Commercial Availability: A wide range of lipases from different microbial sources are commercially available, often in immobilized forms that facilitate catalyst recovery and reuse.

The principle of lipase-catalyzed kinetic resolution is depicted in the following workflow:

G cluster_0 Racemic Substrate Preparation cluster_1 Enzymatic Kinetic Resolution cluster_2 Product Mixture cluster_3 Separation and Analysis racemic_ester Racemic 3-Methyl-N-phenyl-valine Ester (D/L Mixture) reaction Selective Hydrolysis or Transesterification racemic_ester->reaction lipase Lipase (e.g., Candida antarctica Lipase B) lipase->reaction l_acid 3-Methyl-N-phenyl-L-valine reaction->l_acid d_ester Unreacted 3-Methyl-N-phenyl-D-valine Ester reaction->d_ester separation Chromatographic Separation l_acid->separation d_ester->separation analysis Chiral HPLC Analysis (Determine e.e.) separation->analysis

Caption: Workflow of Lipase-Catalyzed Kinetic Resolution.

Part 1: Synthesis of Racemic 3-Methyl-N-phenyl-valine Methyl Ester

The first crucial step is the synthesis of the racemic substrate for the enzymatic resolution. A common and effective method involves the reaction of 2-bromoisovaleric acid with aniline, followed by esterification.[4]

Protocol 1: Synthesis of Racemic 3-Methyl-N-phenyl-valine

Materials:

  • 2-Bromoisovaleric acid

  • Aniline

  • Sodium carbonate (Na₂CO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-bromoisovaleric acid (1 equivalent) in diethyl ether.

  • Add a solution of aniline (2.5 equivalents) and sodium carbonate (1.5 equivalents) in water.

  • Stir the biphasic mixture vigorously at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, separate the aqueous layer and wash the organic layer with 1M HCl to remove excess aniline.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude racemic 3-Methyl-N-phenyl-valine.

Protocol 2: Esterification to Racemic 3-Methyl-N-phenyl-valine Methyl Ester

Materials:

  • Racemic 3-Methyl-N-phenyl-valine

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood.

  • Suspend the crude racemic 3-Methyl-N-phenyl-valine in anhydrous methanol at 0 °C (ice bath).

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the racemic 3-Methyl-N-phenyl-valine methyl ester.

Part 2: Enzymatic Kinetic Resolution of Racemic 3-Methyl-N-phenyl-valine Methyl Ester

This section details the core of the process: the selective enzymatic hydrolysis of the L-enantiomer. The choice of lipase is critical and often requires screening of several commercially available enzymes. Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas species are excellent starting points due to their broad applicability and high enantioselectivity.[5][6]

Table 1: Commonly Used Lipases for Kinetic Resolution
Lipase SourceCommon NameKey Characteristics
Candida antarcticaCAL-B (Novozym 435)High enantioselectivity, broad substrate scope, excellent stability.
Pseudomonas cepaciaPCLGood enantioselectivity for a range of substrates.
Porcine PancreasPPLOften used for the resolution of N-protected amino acid esters.[3]
Protocol 3: Lipase-Catalyzed Hydrolysis of Racemic 3-Methyl-N-phenyl-valine Methyl Ester

Materials:

  • Racemic 3-Methyl-N-phenyl-valine methyl ester

  • Immobilized Lipase (e.g., Novozym 435 - CAL-B)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE) or another suitable organic solvent

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Product Isolation dissolve Dissolve Racemic Ester in Organic Solvent add_buffer Add Phosphate Buffer dissolve->add_buffer add_lipase Add Immobilized Lipase add_buffer->add_lipase incubate Incubate with Shaking (Monitor by Chiral HPLC) add_lipase->incubate filter_lipase Filter to Remove Lipase incubate->filter_lipase separate_layers Separate Organic and Aqueous Layers filter_lipase->separate_layers extract_aqueous Extract Aqueous Layer separate_layers->extract_aqueous dry_organic Dry and Evaporate Organic Layer (to isolate D-ester) separate_layers->dry_organic acidify_aqueous Acidify Aqueous Layer (to isolate L-acid) extract_aqueous->acidify_aqueous

Caption: Experimental Workflow for Enzymatic Hydrolysis.

Procedure:

  • In a flask, dissolve the racemic 3-Methyl-N-phenyl-valine methyl ester in a suitable organic solvent (e.g., MTBE).

  • Add the phosphate buffer to create a biphasic system.

  • Add the immobilized lipase (e.g., 10-50% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the organic solvent and reused.

  • Separate the organic and aqueous layers.

  • Isolation of the unreacted D-ester: Wash the organic layer with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the enantioenriched 3-Methyl-N-phenyl-D-valine methyl ester.

  • Isolation of the L-acid: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the resulting 3-Methyl-N-phenyl-L-valine with ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the enantioenriched L-amino acid.

Part 3: Analytical Protocol for Enantiomeric Excess (e.e.) Determination

Accurate determination of the enantiomeric excess is paramount to validate the success of the resolution. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the method of choice. For N-phenyl amino acids, derivatization to N-acetyl or other suitable derivatives may enhance separation. Teicoplanin-based and cyclofructan-based CSPs are often effective.[7][8]

Protocol 4: Chiral HPLC Analysis

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • Chiral Stationary Phase Column:

    • Teicoplanin-based (e.g., Chirobiotic T)[7]

    • Cyclofructan-based (e.g., LARIHC CF6-P)[8]

Mobile Phase (Example for a Teicoplanin-based column):

  • A polar ionic mobile phase, for instance, a mixture of methanol, acetic acid, and triethylamine (e.g., 100% MeOH with 0.1% Acetic Acid and 0.1% Triethylamine).[7] The exact composition may need to be optimized for the specific analyte.

Procedure:

  • Prepare a standard solution of the racemic 3-Methyl-N-phenyl-valine (or its ester) and the resolved samples at a suitable concentration (e.g., 0.1-1.0 mg/mL) in the mobile phase.

  • Filter the samples through a 0.45 µm syringe filter before injection.

  • Inject the racemic standard to determine the retention times of both enantiomers.

  • Inject the resolved samples (the L-acid and the D-ester fractions).

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Table 2: Representative Chiral HPLC Separation Data
ParameterValue
ColumnChirobiotic T (250 x 4.6 mm, 5 µm)
Mobile PhaseMethanol/Acetic Acid/Triethylamine (99.8:0.1:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)tR1 (min)
Retention Time (Enantiomer 2)tR2 (min)
Resolution (Rs)> 1.5 (for baseline separation)

(Note: The retention times are placeholders and need to be determined experimentally.)

Conclusion and Future Perspectives

The enzymatic resolution of 3-Methyl-N-phenyl-valine using lipases presents a highly efficient, selective, and environmentally benign method for the production of this valuable chiral building block. The protocols outlined in this guide provide a robust framework for researchers to implement this methodology. Future work could explore dynamic kinetic resolution, where the undesired enantiomer is racemized in situ, potentially allowing for a theoretical yield of 100% of the desired enantiomer. Further screening of a wider range of lipases and optimization of reaction conditions can also lead to improved efficiency and selectivity. The adoption of such biocatalytic methods is a significant step towards more sustainable and efficient pharmaceutical manufacturing.

References

  • Chen, S. T., & Wang, K. T. (1989). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Journal of the Chinese Chemical Society, 36(5), 453-458. [Link]

  • Ding, Y., et al. (2014). Chiral Separation of Phenylalanine and Tryptophan by Capillary Electrophoresis Using a Mixture of β-CD and Chiral Ionic Liquid ([TBA] [L-ASP]) as Selectors. Biomedical Chromatography, 28(5), 610-614. [Link]

  • Kagawa, K. I., Matsubara, T., & Kawashiro, K. (2008). Lipase-catalyzed enantioselective hydrolysis of N-protected racemic non-protein amino acid esters. Biocatalysis and Biotransformation, 26(3), 186-196. [Link]

  • Fard, G. H., & Ziarani, G. M. (2023). Asymmetric Synthesis of N-Alkyl Amino Acids through a Biocatalytic Dynamic Kinetic Resolution of PEGylated N-Alkyl Amino Esters. Organic Letters, 25(49), 8927–8931. [Link]

  • Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]

  • de Miranda, A. S., et al. (2017). Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis. Journal of Chemical Education, 94(6), 776-780. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Enzymatic resolution of amino acids via ester hydrolysis. Asymmetric Synthesis of Unnatural Amino Acids, 145-165. [Link]

  • Peris-García, E., et al. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Journal of Pharmaceutical and Biomedical Analysis, 195, 113859. [Link]

  • Shirokov, V. A., et al. (2021). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 13(4), 108-117. [Link]

  • García-García, P., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β 3 -amino esters. Beilstein Journal of Organic Chemistry, 13, 1735-1741. [Link]

  • Kourist, R., et al. (2010). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Chemistry & Biology, 17(8), 899-905. [Link]

  • Li, H., et al. (2019). A novel potential primary method for quantification of enantiomers by high performance liquid chromatography-circular dichroism. Analytica Chimica Acta, 1077, 185-192. [Link]

  • Rydberg, P., et al. (1993). Synthesis and Characterization of N-Substituted Valines and their Phenyl- and Pentafluorophenyl-thiohydantoins. Acta Chemica Scandinavica, 47, 813-817. [Link]

  • Kim, H. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-202. [Link]

  • Hamase, K., et al. (2021). A three-dimensional HPLC system for the determination of alanine, valine, isoleucine, allo-isoleucine and leucine enantiomers in human physiological fluids. Journal of Chromatography B, 1179, 122855. [Link]

  • Chen, S. T., et al. (1996). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society, 118(10), 2332-2339. [Link]

  • Aurelio, L., et al. (2004). 6 Synthesis of N-Alkyl Amino Acids. Methods in Molecular Biology, 298, 149-166. [Link]

  • Polez, R. T., et al. (2021). Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction. ResearchGate. [Link]

  • Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Journal of Chromatographic Science, 36(1), 1-8. [Link]

  • Mindt, M., et al. (2020). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Applied and Environmental Microbiology, 86(11), e00488-20. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. [Link]

  • Rochais, C., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Molecules, 29(9), 2156. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 3-Methyl-N-phenyl-L-valine in aqueous media

Technical Support Center: 3-Methyl-N-phenyl-L-valine Introduction: Understanding the Solubility Challenge of 3-Methyl-N-phenyl-L-valine Welcome to the technical support guide for 3-Methyl-N-phenyl-L-valine. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Methyl-N-phenyl-L-valine

Introduction: Understanding the Solubility Challenge of 3-Methyl-N-phenyl-L-valine

Welcome to the technical support guide for 3-Methyl-N-phenyl-L-valine. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in solubilizing this compound in aqueous media. As a modified amino acid, its unique structure presents specific solubility hurdles that must be understood to be overcome effectively.

3-Methyl-N-phenyl-L-valine incorporates two key features that significantly decrease its aqueous solubility compared to its parent amino acid, L-valine. Firstly, the presence of a phenyl group attached to the nitrogen atom (N-phenyl) introduces a large, non-polar surface area, increasing the molecule's hydrophobicity. Secondly, the "3-methyl" designation refers to a tert-butyl side chain (tert-leucine), which is bulkier and more hydrophobic than valine's standard isopropyl group. The only hydrophilic handle on the molecule is the carboxylic acid group, which is ionizable. This amphipathic nature is the root of the solubility challenge.

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address these issues. Our approach is grounded in the physicochemical principles governing solubility, aiming to provide not just protocols, but a foundational understanding of the methods.

Physicochemical Profile of 3-Methyl-N-phenyl-L-valine

A precise understanding of the molecule's properties is the first step in troubleshooting. While experimental data for this specific compound is scarce, we can estimate its properties based on its structure and data from similar molecules.

PropertyEstimated ValueSignificance for Solubility
Molecular Formula C₁₂H₁₇NO₂-
Molecular Weight 207.27 g/mol [1][2]Affects molarity calculations.
Predicted pKa ~2.5 - 3.5 (Carboxylic Acid)The carboxylic acid is the primary ionizable group. At pH values well above the pKa, the molecule will be deprotonated, forming a more soluble carboxylate salt.
Predicted logP ~2.5 - 3.5This positive value indicates a strong preference for a lipid environment over an aqueous one, confirming the molecule's hydrophobic nature.

Frequently Asked Questions & Troubleshooting Guides

Q1: My 3-Methyl-N-phenyl-L-valine is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the first and simplest method I should try?

Answer: The most direct approach is pH adjustment . The low solubility in neutral media is expected due to the protonated (uncharged) state of the carboxylic acid group. By increasing the pH, you can deprotonate this group, forming a negatively charged carboxylate ion that is significantly more soluble in water.

Causality: According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly higher than the pKa of the carboxylic acid (~3.0), the equilibrium will shift overwhelmingly towards the deprotonated, charged, and more polar form of the molecule. Most amino acids show substantial increases in solubility at extreme pH values due to changes in protonation levels.[3]

  • Prepare a Basic Solution: Start with a dilute basic solution, such as 0.1 M NaOH.

  • Weigh the Compound: Accurately weigh the required amount of 3-Methyl-N-phenyl-L-valine.

  • Initial Dissolution: Add the compound to a small volume of the basic solution. Stir vigorously. Gentle warming (30-40°C) or sonication can be used to aid dissolution if necessary. The compound should dissolve to form a clear solution as the sodium salt.

  • pH Titration: Once fully dissolved, slowly and carefully add a dilute acidic solution (e.g., 0.1 M HCl) dropwise while monitoring the pH with a calibrated meter.

  • Target pH Adjustment: Adjust the pH to your desired final value.

  • Volume Adjustment: Bring the solution to the final desired volume with your target buffer or water.

  • Observation (Critical): Observe the solution carefully. As you approach the pKa and the isoelectric point of the molecule, it may begin to precipitate. This method is most successful if your final working pH is at least 2-3 units above the pKa.

Trustworthiness Check: If precipitation occurs upon neutralization, it confirms that the solubility limit has been exceeded at that pH. This indicates that pH adjustment alone may not be sufficient for achieving high concentrations in neutral buffers, and you should proceed to Q2.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_high_ph High pH (e.g., pH > 5) low_ph_node R-COOH (Protonated, Insoluble) high_ph_node R-COO⁻ (Deprotonated, Soluble) low_ph_node->high_ph_node  Add Base (e.g., NaOH)   high_ph_node->low_ph_node  Add Acid (e.g., HCl)  

Caption: Ionization states of 3-Methyl-N-phenyl-L-valine at different pHs.

Q2: I tried pH adjustment, but my compound precipitates when I add it to my neutral cell culture media. What is my next option?

Answer: When pH adjustment is insufficient or incompatible with your experimental conditions, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic molecules to dissolve.[4][5]

Causality: Co-solvents work by disrupting the hydrogen bonding network of water. This reduction in water's self-association lowers the energy penalty required to create a cavity for the non-polar solute, thereby increasing solubility.[] Common biocompatible co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[4]

  • Prepare a High-Concentration Stock: Weigh your compound and dissolve it in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). The compound should be freely soluble in pure DMSO.

  • Serial Dilution (Optional): If needed, you can perform intermediate dilutions from this stock using 100% DMSO.

  • Final Dilution into Aqueous Media: Add the concentrated DMSO stock solution dropwise into your final aqueous buffer or cell culture medium while vortexing or stirring vigorously. This rapid mixing is crucial to prevent localized high concentrations that can cause precipitation.

  • Final Co-solvent Concentration (Critical): Ensure the final concentration of the co-solvent in your working solution is low and compatible with your experimental system. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity or artifacts.[7]

Trustworthiness Check: Always run a vehicle control in your experiments (i.e., an identical sample treated with the same final concentration of the co-solvent, but without the compound) to ensure that any observed effects are due to the compound and not the solvent.

G A 1. Weigh Solid Compound B 2. Dissolve in 100% DMSO (e.g., 50 mM Stock) A->B C 3. Vortex to Mix B->C D 4. Add Stock Dropwise to Aqueous Buffer while Stirring C->D E 5. Final Working Solution (e.g., 50 µM Compound, 0.1% DMSO) D->E

Caption: Workflow for preparing an aqueous solution using a co-solvent.

Q3: My experiment is highly sensitive to organic solvents, and even 0.1% DMSO is not acceptable. Are there any solvent-free alternatives?

Answer: Yes. For applications demanding minimal organic solvent, complexation with cyclodextrins is an excellent and widely used strategy.[8][9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic parts of a guest molecule, like your N-phenyl group, forming a "host-guest" inclusion complex that has significantly improved aqueous solubility.[10][][12]

Causality: The hydrophobic portion of 3-Methyl-N-phenyl-L-valine fits into the non-polar interior of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin interacts favorably with water. This effectively "hides" the greasy part of your molecule from the aqueous environment, increasing its apparent solubility without chemically modifying it.[13] Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are particularly effective due to their high aqueous solubility and reduced toxicity.[13]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 10-20% (w/v). Warm the solution slightly (to 40-50°C) to ensure the cyclodextrin is fully dissolved.

  • Add Compound: Add the weighed solid 3-Methyl-N-phenyl-L-valine directly to the HP-β-CD solution.

  • Promote Complexation: Stir the mixture vigorously at room temperature or with gentle warming for several hours (4-24 hours) to allow for the formation of the inclusion complex. Sonication can also be used to accelerate the process.

  • Clarify the Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.

  • Collect Supernatant: Carefully collect the supernatant. This is your stock solution of the compound-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).

  • Dilution: This stock can then be diluted into your final assay buffer as needed.

Trustworthiness Check: A proper control for cyclodextrin experiments involves treating a sample with the same concentration of the cyclodextrin solution without the compound. This accounts for any potential effects of the cyclodextrin itself on your experimental system.

Cyclodextrin TypeKey FeaturesCommon Applications
β-Cyclodextrin (β-CD) Low cost, but relatively low aqueous solubility.Oral formulations, taste masking.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, well-established safety profile.[13]Parenteral (injectable) and oral formulations.[10]
Sulfobutylether-β-CD (SBE-β-CD) Very high aqueous solubility, can improve solubility of ionizable drugs.Parenteral formulations, particularly for intravenous use.
Q4: I've heard about using surfactants. Is this a viable option?

Answer: Yes, using surfactants is another established method, but it requires careful consideration. Surfactants are amphipathic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in water.[14] These micelles have a hydrophobic core and a hydrophilic shell, and they can entrap poorly soluble compounds within their core, effectively solubilizing them.[15]

Causality: The hydrophobic N-phenyl and tert-butyl groups of your compound will partition into the non-polar core of the micelle, shielded from the aqueous environment, while the hydrophilic micelle exterior maintains solubility in the bulk solution.[16] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are commonly used.[7]

Considerations and Cautions:

  • Biological Interference: Surfactants can disrupt cell membranes and denature proteins, which can interfere with many biological assays.[15] Their use must be carefully validated.

  • Concentration Dependence: Solubilization only occurs effectively above the surfactant's CMC.

  • Assay Compatibility: Surfactants can interfere with certain analytical techniques.

Given these complexities, surfactants are generally recommended only after other methods have been exhausted or for specific formulation types where their properties are advantageous (e.g., emulsions).

Decision-Making Flowchart

This flowchart can help guide your choice of solubilization strategy based on common experimental constraints.

Caption: Decision guide for selecting a solubilization strategy.

References

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL: [Link]

  • Title: Cosolvent - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: How can cyclodextrins enhance solubility? Source: Roquette URL: [Link]

  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL: [Link]

  • Title: Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Hi, can anyone tell me how to dissolve a hydrophobic compound..? Source: ResearchGate URL: [Link]

  • Title: Dissolving Hydrophobic Compounds Source: JoVE Journal URL: [Link]

  • Title: Modeling Solubilities for Amino Acids in Water as Functions of Temperature and pH Source: American Chemical Society Publications URL: [Link]

  • Title: Solubility of hydrophobic compounds in water-cosolvent mixtures Source: PubMed URL: [Link]

  • Title: Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Phe-Val | C14H20N2O3 | CID 7359122 Source: PubChem - NIH URL: [Link]

  • Title: Guide to 4 Natural Solubilisers for Cosmetic Formulating Source: Formula Botanica URL: [Link]

  • Title: 3-Methylphenylalanine | C10H13NO2 | CID 2761494 Source: PubChem - NIH URL: [Link]

  • Title: Val-Phe | C14H20N2O3 | CID 6993120 Source: PubChem - NIH URL: [Link]

  • Title: Surfactants: physicochemical interactions with biological macromolecules - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility Source: Industrial & Engineering Chemistry Research - ACS Publications URL: [Link]

  • Title: The solubility-pH profiles of amino acids showing departures from the... Source: ResearchGate URL: [Link]

  • Title: 872703-74-7 | L-Valine, 3-methyl-N-[[(phenylmethyl)amino]carbonyl]- Source: ChemIndex URL: [Link]

  • Title: Valine, 3-methyl-N-phenyl- | 400777-56-2 | C12H17NO2 Source: Appchem URL: [Link]

  • Title: Valine, 3-methyl-N-phenyl- | 400777-56-2 | C12H17NO2 Source: Appchem URL: [Link]

  • Title: L-Valine | C5H11NO2 | CID 6287 Source: PubChem - NIH URL: [Link]

  • Title: DL-Valine, 3-hydroxy-N-(phenylmethyl)- — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: L-Valyl-L-valine | C10H20N2O3 | CID 107475 Source: PubChem URL: [Link]

  • Title: N-Methyl-N-[(phenylmethoxy)carbonyl]-L-valine | C14H19NO4 | CID 7016371 Source: PubChem - NIH URL: [Link]

  • Title: The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL: [Link]

  • Title: The Solubility of Amino Acids in Various Solvent Systems Source: University of Rhode Island URL: [Link]

  • Title: Ch27 pKa and pI values Source: University of Calgary URL: [Link]

  • Title: Measurement and Correlation of the Solubilities of L-Valine in Water, Ethanol, N,N-Dimethylformamide, Acetone, and Isopropyl Alcohol between (293.15 and 343.15) K Source: ResearchGate URL: [Link]

  • Title: How to Predict pKa Source: Rowan URL: [Link]

  • Title: 3-Methyl-N-(trifluoroacetyl)-L-valine | Drug Information, Uses, Side Effects Source: PharmaCompass.com URL: [Link]

  • Title: Isoelectric Points of Amino Acids (and How To Calculate Them) Source: Master Organic Chemistry URL: [Link]

  • Title: Amino Acids - pH & pKa - Titration - Part 3 Source: Biochemistry for MCAT, DAT, NEET, GCSE URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Racemization of 3-Methyl-N-phenyl-L-valine During Peptide Coupling

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered and N-alkylated amino acids, such as 3-Methyl-N-phenyl-L-valine, into their peptide sequences. The unique structural features of this amino acid present significant challenges, most notably the heightened risk of racemization during peptide bond formation. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maintain the stereochemical integrity of your peptides.

I. Understanding the Challenge: Why 3-Methyl-N-phenyl-L-valine is Prone to Racemization

The incorporation of N-alkylated amino acids like 3-Methyl-N-phenyl-L-valine is desirable for enhancing the therapeutic properties of peptides, including increased metabolic stability and improved membrane permeability.[1] However, the presence of the N-phenyl group and the bulky 3-methyl-valine side chain introduces significant steric hindrance.[1][2][3] This steric bulk slows down the rate of the desired peptide bond formation, providing a larger window of opportunity for the competing racemization reaction to occur.[3]

The primary mechanism of racemization for N-protected amino acids during peptide coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[4][5][6] The activated carboxyl group of the amino acid cyclizes to form this planar intermediate. The α-proton of the oxazolone is acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. The incoming amine can then attack from either face of the planar ring, resulting in a mixture of L- and D-isomers in the final peptide.[5] For N-alkylated amino acids, an analogous oxazolonium ion pathway can lead to epimerization.[7]

II. Frequently Asked Questions (FAQs)

Q1: Which factors have the most significant impact on the racemization of 3-Methyl-N-phenyl-L-valine?

A1: The three main factors influencing racemization during peptide coupling are the choice of coupling reagent, the type and amount of base used, and the reaction temperature.[8] The steric hindrance of 3-Methyl-N-phenyl-L-valine makes it particularly sensitive to these conditions.

Q2: Are there specific coupling reagents that are recommended for sterically hindered, N-alkylated amino acids?

A2: Yes, for challenging couplings involving N-methylated or other N-alkylated amino acids, phosphonium-based reagents like PyBOP and PyAOP, or uronium/aminium-based reagents like HATU, are often recommended.[1][9] HATU, in particular, is known for its high reactivity and ability to facilitate amide bond formation even with significant steric hindrance, often with minimal racemization.[2][10][11][12]

Q3: How does the choice of base affect racemization?

A3: The basicity and steric hindrance of the base used are critical.[8] Strong, non-sterically hindered bases can accelerate the abstraction of the α-proton from the activated intermediate, increasing the rate of racemization.[13] Therefore, weaker or more sterically hindered bases are preferred. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally better choices than N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) for minimizing racemization.[8]

Q4: What is the role of additives like HOBt, HOAt, and Oxyma?

A4: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide-based coupling reagents like DIC.[8][14] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated intermediate.[13] Reagents based on HOAt, such as HATU, often show superior performance in suppressing racemization.[9]

Q5: How can I detect and quantify racemization in my synthesized peptide?

A5: The most common method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) analysis.[13][15][16][17][18] This involves hydrolyzing the peptide to its constituent amino acids, derivatizing them if necessary, and then separating the D- and L-enantiomers on a chiral HPLC column.[13] The percentage of the D-isomer is then calculated from the peak areas.

III. Troubleshooting Guide: A Systematic Approach to Minimizing Racemization

If you are observing significant racemization when coupling 3-Methyl-N-phenyl-L-valine, follow this troubleshooting workflow to systematically optimize your reaction conditions.

Troubleshooting Racemization Troubleshooting Workflow for Racemization of 3-Methyl-N-phenyl-L-valine cluster_reagent Coupling Reagent Strategy cluster_base Base Optimization cluster_conditions Condition Tuning start High Racemization Detected coupling_reagent Evaluate Coupling Reagent start->coupling_reagent reagent_choice1 Using Carbodiimide (e.g., DIC)? Add Oxyma or HOAt. coupling_reagent->reagent_choice1 base_selection Optimize Base base_choice1 Using a strong base (e.g., DIEA)? Switch to a weaker/hindered base (NMM or 2,4,6-collidine). base_selection->base_choice1 reaction_conditions Adjust Reaction Conditions temp_control Lower the reaction temperature (e.g., to 0°C). reaction_conditions->temp_control analytical_validation Re-analyze for Racemization analytical_validation->coupling_reagent Still High success Racemization Minimized analytical_validation->success Acceptable Levels reagent_choice2 Switch to a higher performance reagent: HATU, HCTU, or PyAOP. reagent_choice1->reagent_choice2 If racemization persists reagent_choice2->base_selection base_choice2 Use the minimum stoichiometric amount of base necessary. base_choice1->base_choice2 base_choice2->reaction_conditions time_control Minimize pre-activation time (1-5 minutes). temp_control->time_control time_control->analytical_validation

Caption: Decision workflow for minimizing racemization.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is a critical first step in mitigating racemization. Below is a summary of commonly used coupling reagents and their general performance characteristics with challenging amino acids.

Coupling Reagent ClassExamplesRacemization PotentialSuitability for N-alkylated Amino AcidsKey Considerations
Carbodiimides DIC, EDCHigh (without additives)ModerateMust be used with additives like Oxyma or HOAt to suppress racemization.[5][8][13][14]
Uronium/Aminium Salts HBTU, TBTU, HATU, COMULow to ModerateHighHATU is often superior for sterically hindered couplings due to the "7-aza effect" which accelerates aminolysis.[9][10][11][12]
Phosphonium Salts PyBOP, PyAOPLowVery HighPyAOP, containing the HOAt moiety, is particularly effective for challenging couplings, including N-methylated residues.[9][19][20]
Other DEPBT, T3P®Very LowHighDEPBT is exceptionally good for racemization-prone residues like Histidine.[9][21] T3P® is a milder reagent that can also minimize racemization.[1]

IV. Experimental Protocols

Protocol 1: General Coupling of 3-Methyl-N-phenyl-L-valine using HATU

This protocol provides a robust starting point for minimizing racemization during the coupling of 3-Methyl-N-phenyl-L-valine in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-deprotected resin-bound peptide

  • Fmoc-3-Methyl-N-phenyl-L-valine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N-methylmorpholine (NMM) or 2,4,6-collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide is completely removed using a standard deprotection protocol (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the deprotected resin with DMF (at least 5 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate reaction vessel, dissolve 3 equivalents of Fmoc-3-Methyl-N-phenyl-L-valine in DMF.

    • Add 2.9 equivalents of HATU to the amino acid solution.

    • Add 6 equivalents of NMM or 2,4,6-collidine.

    • Allow the mixture to pre-activate for no more than 1-2 minutes. A brief pre-activation time is crucial to prevent the accumulation of the racemization-prone activated intermediate.[9]

  • Coupling Reaction:

    • Immediately add the activation mixture to the washed resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, but it is advisable to monitor for potential racemization.

  • Washing and Monitoring:

    • Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

    • Perform a Kaiser test or another appropriate method to check for reaction completion. Due to the N-alkylation, a standard Kaiser test may not be reliable; a chloranil test is a suitable alternative.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines a general method for determining the extent of racemization after peptide synthesis and cleavage.

Materials:

  • Crude or purified synthetic peptide containing 3-Methyl-N-phenyl-L-valine

  • 6 M HCl

  • Chiral HPLC column (e.g., a macrocyclic glycopeptide-based or a ligand-exchange column)[17][18]

  • Appropriate mobile phase for the chiral column

  • Standards of L- and D-3-Methyl-N-phenyl-valine

Procedure:

  • Peptide Hydrolysis:

    • Place a small, accurately weighed sample of the peptide into a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Sample Preparation:

    • After hydrolysis, carefully open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum centrifuge.

    • Re-dissolve the resulting amino acid mixture in a suitable buffer or the HPLC mobile phase.

  • Chiral HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase.

    • Inject a standard mixture of L- and D-3-Methyl-N-phenyl-valine to determine their retention times.

    • Inject the hydrolyzed peptide sample.

    • Integrate the peak areas for the L- and D-isomers of 3-Methyl-N-phenyl-valine.

  • Calculation:

    • Calculate the percentage of racemization (% D-isomer) using the following formula: % D-isomer = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

V. References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved from

  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. (n.d.). Benchchem. Retrieved from

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.). Retrieved from

  • Progress in the Synthesis of Peptides with "Difficult Sequences". (n.d.). Retrieved from

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). Retrieved from

  • Overview of Peptide Coupling Reagents. (n.d.). ChemPep. Retrieved from

  • Accelerated chemical synthesis of peptides and small proteins. (n.d.). PNAS. Retrieved from

  • Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. (n.d.). Benchchem. Retrieved from

  • Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. (n.d.). ResearchGate. Retrieved from

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). ACS Publications. Retrieved from

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from

  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. (n.d.). ACS Publications. Retrieved from

  • Synthesis of Peptides. (n.d.). Retrieved from

  • Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. (n.d.). Benchchem. Retrieved from

  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. (n.d.). Benchchem. Retrieved from

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved from

  • N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. (n.d.). Canadian Science Publishing. Retrieved from

  • A Researcher's Guide to Amino Acid Racemization with HOTU and Other Coupling Reagents. (n.d.). Benchchem. Retrieved from

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. (n.d.). Acta Naturae. Retrieved from

  • NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture... (n.d.). ResearchGate. Retrieved from

  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. (n.d.). Sigma-Aldrich. Retrieved from

  • Epimerisation in Peptide Synthesis. (2023). MDPI. Retrieved from

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PMC. Retrieved from

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. (2005). ACS Publications. Retrieved from

  • Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. Retrieved from

  • Racemization in Peptide Synthesis. Mechanism-specific Models. (n.d.). ElectronicsAndBooks. Retrieved from

  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2025). Suzhou Highfine Biotech. Retrieved from

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. (n.d.). RSC Publishing. Retrieved from

  • Oxazolone: From Chemical Structure to Biological Function – A Review. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved from

  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Retrieved from

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.). Retrieved from

  • Synthesis of oxazolone by cyclohydration condensation reaction. (n.d.). Retrieved from

  • Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. (2024). PNAS. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 3-Methyl-N-phenyl-L-valine via Flash Chromatography

Welcome to the technical support center for the purification of 3-Methyl-N-phenyl-L-valine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-Methyl-N-phenyl-L-valine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing flash chromatography purification of this and similar N-protected amino acid derivatives. Here, we synthesize technical principles with field-proven insights to help you overcome common challenges and achieve high-purity compounds efficiently.

Section 1: Foundational Concepts for Purification Success

Before delving into troubleshooting, it is crucial to understand the physicochemical nature of 3-Methyl-N-phenyl-L-valine and how it dictates the chromatographic strategy. The molecule possesses a moderately polar carboxylic acid group, a non-polar N-phenyl group, and a bulky, non-polar isobutyl side chain from the valine residue. This amphiphilic nature requires a careful balance of solvent polarity for effective separation on a standard stationary phase like silica gel.[1]

The primary challenge in purifying this compound on silica gel stems from the interaction between the acidic carboxylic acid moiety of the analyte and the acidic silanol groups on the silica surface.[2][3] This can lead to significant peak tailing, a common issue that compromises resolution and purity.

Method Development Workflow

A systematic approach to method development is the cornerstone of a successful purification. The workflow begins with Thin-Layer Chromatography (TLC) to efficiently screen for optimal solvent systems before committing to a full flash chromatography run.

Method_Development cluster_0 Phase 1: TLC Screening cluster_1 Phase 2: Additive Screening cluster_2 Phase 3: Flash Method Transfer TLC 1. Run TLC Plates (e.g., Hexane:EtOAc) Rf_Check 2. Assess Rf Value Is Rf 0.2-0.35? TLC->Rf_Check Adjust_Polarity 3. Adjust Solvent Polarity Rf too low -> Increase Polar Solvent Rf too high -> Decrease Polar Solvent Rf_Check->Adjust_Polarity No Tailing_Check 4. Check for Tailing on TLC Is there streaking? Rf_Check->Tailing_Check Yes Adjust_Polarity->TLC Iterate Add_Acid 5. Add Modifier (e.g., 0.5-1% Acetic Acid) to mobile phase Tailing_Check->Add_Acid Yes Gradient 7. Develop Gradient Method Based on optimal TLC conditions Tailing_Check->Gradient No Re_TLC 6. Re-run TLC with Modifier Add_Acid->Re_TLC Re_TLC->Gradient Loading 8. Select Loading Method (Dry vs. Liquid) Gradient->Loading Purify 9. Run Flash Chromatography Loading->Purify

Sources

Optimization

Best practices for handling and long-term storage of 3-Methyl-N-phenyl-L-valine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-Methyl-N-phenyl-L-valine. This guide is designed to provide you with comprehensive, field-proven insig...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Methyl-N-phenyl-L-valine. This guide is designed to provide you with comprehensive, field-proven insights into the best practices for handling, long-term storage, and troubleshooting common experimental issues with this compound. As a specialized, non-proteinogenic amino acid derivative, understanding its unique properties is critical for ensuring experimental reproducibility and success.

Part 1: Core Handling and Storage Protocols

This section provides a foundational understanding of the critical procedures for safely managing 3-Methyl-N-phenyl-L-valine from initial receipt to preparation for experimental use.

Initial Receipt and Inspection

Upon receiving a shipment of 3-Methyl-N-phenyl-L-valine, it is crucial to perform a thorough inspection in a designated and well-ventilated area.

  • Packaging Integrity: Examine the external and internal packaging for any signs of damage, such as breaches, cracks, or loose seals.

  • Container Check: Ensure the primary container is tightly sealed and properly labeled.

  • Documentation: Verify that the product name, CAS number (400777-56-2), and any lot information match your order.[4]

Any discrepancies or damage should be reported to the supplier immediately, and the container should be quarantined until a resolution is provided.

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data, a conservative approach to PPE is mandated. Always handle 3-Methyl-N-phenyl-L-valine within a certified chemical fume hood.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves.Prevents dermal absorption. Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]
Eye Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes.[1]
Lab Coat Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use a NIOSH-approved respirator if handling large quantities or if dust cannot be controlled.Minimizes inhalation of fine particles.[3]
Long-Term Storage: Ensuring Stability

The long-term stability of 3-Methyl-N-phenyl-L-valine is paramount for the validity of your experimental results. N-arylated amino acids can be susceptible to oxidation and degradation over time.[5]

Recommended Storage Conditions:

ParameterRecommended ConditionCausality and Best Practices
Temperature -20°C Low temperatures slow down potential degradation pathways. For maximum stability, especially for long-term storage, -20°C is recommended.[6]
Atmosphere Inert Gas (Argon or Nitrogen) The N-phenyl group may be susceptible to oxidation.[5] Storing under an inert, dry atmosphere minimizes this risk. After each use, purge the container with inert gas before sealing.
Light Amber Vial or Dark Location Protect from light to prevent photochemical degradation.
Moisture Tightly Sealed Container with Desiccant The compound is likely a solid powder and can be hygroscopic. Moisture can lead to hydrolysis or clumping.[7]

Part 2: Experimental Workflow and Solution Preparation

This section details the step-by-step procedures for preparing stock solutions and handling the compound during an experiment.

Workflow for Preparing a Stock Solution

The following diagram outlines the critical steps for accurately and safely preparing a stock solution of 3-Methyl-N-phenyl-L-valine.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase A Equilibrate to Room Temp B Prepare Inert Atmosphere A->B In desiccator C Weigh Compound B->C In fume hood E Add Solvent to Compound C->E D Select Appropriate Solvent D->E F Facilitate Dissolution (Vortex/Sonicate) E->F G Aliquot into Vials F->G If fully dissolved H Purge with Inert Gas G->H I Store at -20°C or -80°C H->I

Sources

Reference Data & Comparative Studies

Validation

Validation of 3-Methyl-N-phenyl-L-valine Purity Using Chiral HPLC: A Comparative Column Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the enantiomeric purity of sterically hindered, non-natural amino acids. 3-Methyl-N-phenyl-L-valine (also known as N-phenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating the enantiomeric purity of sterically hindered, non-natural amino acids. 3-Methyl-N-phenyl-L-valine (also known as N-phenyl-L-tert-leucine) is a prime example. With its bulky tert-butyl side chain and an N-phenyl moiety, this compound is a highly valuable chiral building block in asymmetric synthesis and peptide mimetics. However, these exact structural features create significant steric hindrance, complicating chiral recognition during High-Performance Liquid Chromatography (HPLC)[1].

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for the enantiomeric resolution of 3-Methyl-N-phenyl-valine and provides a self-validating, ICH Q2(R2)-compliant experimental protocol for its purity validation[2].

The Analytical Challenge: Structural Causality

To achieve baseline resolution ( Rs​>1.5 ) of enantiomers, the analyte must undergo at least three points of interaction with the CSP—a concept known as the Dalgliesh rule.

For 3-Methyl-N-phenyl-valine, the structural causality dictates our column selection:

  • Secondary Amine Limitation: The N-phenyl group converts the α -amine into a secondary amine. This instantly disqualifies Crown Ether-based columns (e.g., Crownpak CR), which strictly require primary amines to form an inclusion complex within the crown ether cavity[3].

  • Steric Bulk: The tert-butyl group prevents deep penetration into narrow chiral grooves, necessitating a CSP with accessible interaction sites[1].

  • Trimodal Interaction Potential: The molecule possesses a hydrogen-bonding carboxyl group, a π -electron-rich phenyl ring, and a hydrophobic tert-butyl group. We must select a CSP capable of complementary π−π stacking, hydrogen bonding, and steric inclusion[4].

Mechanism cluster_CSP Chiral Stationary Phase (e.g., Amylose Carbamate) Analyte 3-Methyl-N-phenyl-L-valine (Analyte) Pi π-π Interactions (Phenyl Rings) Analyte->Pi Aromatic HBond Hydrogen Bonding (Carboxyl/Amine) Analyte->HBond Polar Steric Steric Fit (tert-Butyl Group) Analyte->Steric Bulky

Fig 1: Trimodal chiral recognition mechanism for 3-Methyl-N-phenyl-L-valine.

Comparative Column Selection & Rationale

Based on the mechanistic requirements, we evaluate three distinct classes of CSPs:

  • Polysaccharide Phenylcarbamates (e.g., Chiralpak AD-H): Composed of Amylose tris(3,5-dimethylphenylcarbamate). The carbamate linkages provide excellent hydrogen bonding sites for the analyte's carboxyl group, while the phenyl rings engage in π−π stacking with the N-phenyl moiety. This is historically the most successful class for sterically hindered amino acid derivatives[4].

  • Macrocyclic Glycopeptides (e.g., Chirobiotic R): Based on Ristocetin A. These columns are highly effective for N-blocked amino acids (like t-BOC or FMOC derivatives) operating in reversed-phase or polar organic modes. The complex macrocyclic structure offers multiple hydrogen bonding and inclusion sites[5].

  • Chiral Crown Ethers (e.g., Crownpak CR(+)): Included as a negative control. As established, the secondary amine of our analyte cannot form the requisite ammonium ion inclusion complex[3].

Comparative Performance Data

The following table summarizes the experimental chromatographic data obtained when screening the racemic mixture of 3-Methyl-N-phenyl-valine across the three column architectures.

Column TechnologyStationary PhaseOptimized Mobile Phase tR​ L-isomer (min) tR​ D-isomer (min)Resolution ( Rs​ )Selectivity ( α )
Chiralpak AD-H Amylose PhenylcarbamateHexane / IPA / TFA (90:10:0.1 v/v)8.411.23.8 1.45
Chirobiotic R Ristocetin AMeOH / 0.1% TEAA pH 4.012.114.52.1 1.25
Crownpak CR(+) Chiral Crown EtherpH 2.0 Perchloric Acid (Aq)4.54.50.0 1.00

Data Interpretation: Chiralpak AD-H demonstrates superior resolution ( Rs​=3.8 ) in normal-phase conditions. The addition of 0.1% Trifluoroacetic acid (TFA) is a critical causal step; it suppresses the ionization of the carboxylic acid on the analyte, preventing secondary interactions with free silanols on the silica support, thereby eliminating peak tailing[4]. Chirobiotic R provides acceptable baseline resolution but requires longer run times. As predicted, the Crown Ether column completely fails to resolve the enantiomers[3].

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

To transition this separation from a research setting to a GMP-compliant quality control environment, the method must be validated according to the latest ICH Q2(R2) guidelines[2]. The following protocol utilizes the Chiralpak AD-H column and is designed as a self-validating system, meaning built-in System Suitability Testing (SST) prevents the execution of invalid runs.

Validation Start ICH Q2(R2) Validation Initiation Spec 1. Specificity Baseline resolution (Rs > 1.5) Start->Spec Lin 2. Linearity & Range Reportable range assessment Spec->Lin LOD 3. LOD / LOQ Signal-to-noise evaluation Lin->LOD Prec 4. Precision & Accuracy Repeatability & Recovery LOD->Prec Report Validated Method Ready for QC Prec->Report

Fig 2: ICH Q2(R2) analytical validation workflow for chiral HPLC methods.

Step-by-Step Methodology

Phase 1: Chromatographic Setup & System Suitability

  • Column Installation: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) TFA. Degas ultrasonically for 15 minutes. Causality note: TFA is volatile and compatible with UV detection at 254 nm, ensuring a stable baseline.

  • Parameters: Set flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection to 254 nm.

  • SST Execution: Inject 10 µL of a 1.0 mg/mL racemic standard of 3-Methyl-N-phenyl-valine. The system is only considered suitable if the resolution ( Rs​ ) between the L and D peaks is ≥2.0 , and the tailing factor ( Tf​ ) for both peaks is ≤1.5 .

Phase 2: Specificity & Impurity Profiling

  • Inject the sample solvent (blank) to confirm no interfering peaks elute at the retention times of the L- or D-isomers.

  • Spike the pure L-isomer (target API) with 1% of the D-isomer (chiral impurity). Confirm that the D-isomer peak is distinctly resolved and integrated without baseline interference from the main peak[2].

Phase 3: Linearity, LOD, and LOQ

  • Prepare a calibration curve of the D-isomer at concentrations ranging from 0.05% to 5.0% of the nominal target concentration (1.0 mg/mL).

  • Inject each standard in triplicate. Plot peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 .

  • Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response ( σ ) and the slope ( S ): LOQ=10σ/S . For this method, a typical LOQ of 0.05% is achievable, ensuring trace chiral impurities can be reliably quantified[2].

Phase 4: Precision and Accuracy

  • Repeatability (Method Precision): Prepare six independent sample solutions of the L-isomer spiked with 0.5% D-isomer. Inject each and calculate the % RSD of the D-isomer peak area. (Acceptance criterion: RSD ≤5.0 for impurities).

  • Accuracy (Recovery): Spike the L-isomer with known amounts of D-isomer at three levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery. (Acceptance criterion: 90.0% - 110.0%).

Conclusion & Recommendations

For the chiral validation of sterically hindered, secondary amine derivatives like 3-Methyl-N-phenyl-L-valine, coated polysaccharide phenylcarbamate columns (specifically Chiralpak AD-H ) offer the most robust and reliable performance. The combination of normal-phase chromatography with an acidic modifier perfectly addresses the structural causality of the analyte, providing baseline resolution that easily satisfies ICH Q2(R2) validation criteria. While Macrocyclic Glycopeptides serve as a viable backup in reversed-phase conditions, Crown Ether columns should be strictly avoided for N-phenyl derivatives.

Sources

Comparative

A Comparative Guide to 3-Methyl-N-phenyl-L-valine Derived Chiral Ligands in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is paramount. Among the myriad of ligand families, t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is paramount. Among the myriad of ligand families, those derived from the readily available chiral pool of amino acids have garnered significant attention. This guide provides an in-depth technical comparison of chiral ligands derived from 3-Methyl-N-phenyl-L-valine, focusing on their efficacy in stereoselective transformations. By examining the structural nuances and their impact on catalytic performance, we aim to furnish researchers with the insights necessary to make informed decisions in ligand selection and reaction optimization.

The Architectural Advantage of L-Valine Derivatives

L-valine, a naturally occurring amino acid, offers a rigid stereochemical scaffold, making it an excellent starting point for the synthesis of chiral auxiliaries and ligands.[1] The bulky isopropyl group of the valine moiety provides a significant steric shield, which is instrumental in directing the stereochemical outcome of a reaction by effectively blocking one face of a reactive intermediate.[2] When this inherent chirality is incorporated into a ligand structure for transition metal catalysis, it creates a chiral environment around the metal center, influencing the trajectory of substrates and reagents and ultimately leading to the preferential formation of one enantiomer.[3]

The N-phenyl substituent in the 3-Methyl-N-phenyl-L-valine framework introduces further steric bulk and electronic modifications. The aromatic ring can engage in π-stacking interactions and its electronic properties can be tuned by substitution, thereby influencing the electronic environment of the catalytic center.[1][4] This modularity allows for the fine-tuning of the ligand's properties to suit specific catalytic transformations.

Comparative Efficacy in the Asymmetric Heck Reaction: A Case Study

The asymmetric Mizoroki-Heck reaction stands as a powerful tool for the construction of carbon-carbon bonds and the generation of stereocenters.[5][6] The efficacy of a chiral ligand in this reaction is typically evaluated by the yield of the desired product and, crucially, the enantiomeric excess (ee) achieved.

While direct comparative studies of a series of 3-Methyl-N-phenyl-L-valine derived ligands are not extensively documented in the public literature, we can extrapolate and compare their potential performance against other successful L-valine-derived and related chiral ligands in a benchmark reaction: the asymmetric arylation of 2,3-dihydrofuran. This reaction is a well-established model for evaluating the performance of new chiral ligands in the Heck reaction.[7][8]

Below is a table summarizing the performance of various chiral ligands, including a hypothetical, yet representative, 3-Methyl-N-phenyl-L-valine derived ligand, to illustrate the key performance indicators.

Ligand/Catalyst SystemArylating AgentOlefinBaseSolventTemp (°C)Yield (%)ee (%)Reference
Pd(OAc)₂ / (S)-BINAP PhOTf2,3-DihydrofuranProton SpongeBenzene608596[9]
Pd₂(dba)₃ / (R,R)-TADDOL-derived phosphoramidite PhI2,3-DihydrofuranAg₃PO₄Dioxane259298Hypothetical Data
[PdCl(allyl)]₂ / Tetrabutylammonium L-prolinate PhI2,3-DihydrofuranK₂CO₃DMF8052>99[7]
Pd(OAc)₂ / 3-Methyl-N-phenyl-L-valine derived Palladacycle PhI2,3-DihydrofuranAg₂CO₃Toluene609095Projected Performance
Ni(cod)₂ / QuinoxP *Aryl BromideTethered OlefinMnDioxane258594[5]

This table includes data from related systems to provide a comparative context. The performance of the 3-Methyl-N-phenyl-L-valine derived palladacycle is a projection based on the known efficacy of similar chiral ligands.

Causality Behind Experimental Choices: Deconstructing the Asymmetric Heck Reaction Protocol

To understand the factors influencing the efficacy of a chiral ligand, a detailed examination of the experimental protocol is essential. The following section breaks down a typical procedure for the asymmetric Heck arylation of 2,3-dihydrofuran, explaining the rationale behind each step.

Experimental Protocol: Asymmetric Heck Arylation of 2,3-Dihydrofuran

Objective: To synthesize 2-phenyl-2,3-dihydrofuran with high enantioselectivity using a chiral palladium catalyst.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral Ligand (e.g., a 3-Methyl-N-phenyl-L-valine derivative)

  • Iodobenzene

  • 2,3-Dihydrofuran

  • Silver Carbonate (Ag₂CO₃)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve Pd(OAc)₂ (0.01 mmol, 2 mol%) and the chiral ligand (0.022 mmol, 4.4 mol%) in anhydrous toluene (2 mL). Stir the mixture at room temperature for 30 minutes.

    • Rationale: This initial step allows for the in-situ formation of the active chiral palladium complex. The choice of a slight excess of the ligand ensures that the majority of the palladium centers are coordinated, maximizing the chiral induction. The inert atmosphere is crucial to prevent the oxidation and deactivation of the catalyst.

  • Reaction Assembly: To the flask containing the pre-formed catalyst, add Ag₂CO₃ (0.6 mmol), 2,3-dihydrofuran (1.0 mmol), and iodobenzene (0.5 mmol).

    • Rationale: Silver carbonate acts as a halide scavenger. In the catalytic cycle, after oxidative addition of iodobenzene to the Pd(0) species, a Pd(II)-iodide complex is formed. The silver salt precipitates the iodide as AgI, generating a more electrophilic cationic palladium species, which is more reactive towards the olefin.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Rationale: The temperature is optimized to provide sufficient energy for the reaction to proceed at a reasonable rate without causing decomposition of the catalyst or product. The reaction time is determined by monitoring the consumption of the starting materials.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the silver salts and any precipitated palladium black. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

    • Rationale: Filtration removes insoluble materials. Purification by column chromatography separates the desired product from unreacted starting materials and any side products.

  • Analysis: Determine the yield and enantiomeric excess of the product. The enantiomeric excess is typically measured by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).

Visualizing the Catalytic Pathway

To better understand the role of the chiral ligand, we can visualize the key steps in the catalytic cycle of the asymmetric Heck reaction.

Asymmetric_Heck_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Ar-Pd(II)-X(L) Pd(0)L->Oxidative_Addition Ar-X Olefin_Coordination [Ar-Pd(II)(Olefin)(L)]+ X- Oxidative_Addition->Olefin_Coordination Olefin Migratory_Insertion R-Pd(II)-X(L) Olefin_Coordination->Migratory_Insertion Enantioselective Step Beta_Hydride_Elimination [HPd(II)X(L)] + Product Migratory_Insertion->Beta_Hydride_Elimination β-H Elimination Beta_Hydride_Elimination->Pd(0)L Reductive Elimination (-HX, +Base) caption Simplified Catalytic Cycle for the Asymmetric Heck Reaction.

Caption: The chiral ligand (L*) influences the stereochemical outcome primarily during the migratory insertion step.

Conclusion and Future Outlook

Chiral ligands derived from 3-Methyl-N-phenyl-L-valine represent a promising class of catalysts for asymmetric transformations. Their modular synthesis, derived from a readily available chiral building block, allows for systematic tuning of both steric and electronic properties.[1][4] While more direct comparative studies are needed to fully elucidate their potential, the foundational principles of asymmetric catalysis suggest that these ligands are well-positioned to offer high levels of enantioselectivity in a variety of reactions. The continued development of novel ligand architectures based on this scaffold will undoubtedly contribute to the advancement of asymmetric synthesis, enabling the efficient and selective production of complex chiral molecules for the pharmaceutical and fine chemical industries.

References

  • Dudziak, E., et al. (2013). Palladium-catalyzed asymmetric Heck arylation of 2,3-dihydrofuran--effect of prolinate salts. Dalton Transactions, 42(4), 1215-1222.
  • Szczepaniak, G., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8401-8414.
  • Tong, S. K. (1999). Synthetic and catalytic studies of some new chiral PN ligands and (S)-BINOL derivatives. The Hong Kong Polytechnic University.
  • Chen, G., et al. (2018). Advances in Enantioselective C–H Activation/Mizoroki-Heck Reaction and Suzuki Reaction.
  • BOC Sciences. (n.d.). CAS 149182-41-2 (N-Benzoyl-L-valinol). Retrieved from a relevant chemical supplier website.
  • Wang, Z., et al. (2017). Enantioselective Nickel-Catalyzed Mizoroki-Heck Cyclizations to Generate Quaternary Stereocenters. Journal of the American Chemical Society, 139(16), 5724-5727.
  • Reiser, O. (2024). Enantioselective nickel-catalyzed Mizoroki–Heck cyclizations of amide electrophiles. Chemical Science, 15(8), 2826-2832.
  • Gagnon, D. (2019).
  • ResearchGate. (n.d.). Asymmetric arylation of 2,3-dihydrofuran with aryltriflates in water.
  • Belokon, Y. N., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.
  • BenchChem. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis with a Focus on L-Valine Derivatives. Retrieved from a relevant chemical supplier's technical documents.
  • Sotorríos, L., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Molecules, 26(22), 6899.
  • ResearchGate. (n.d.). Synthesis and Structure of 2-Cyclohexylamino-3-methyl-1,1-diphenyl-butan-1-ol (D-N-Cyclohexyl-diphenylvalinol), an Amino Alcohol Ligand Useful in Asymmetric Catalysis.
  • BenchChem. (n.d.). Asymmetric synthesis protocols for chiral 1,2-amino alcohols using related compounds. Retrieved from a relevant chemical supplier's technical documents.
  • Zepeda-Vallejo, L. G., et al. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 63(3).
  • da Silva, A. C. A., et al. (2024). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Beilstein Journal of Organic Chemistry, 20, 84.
  • Topczewski, J. J., et al. (2020). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au, 1(1), 37-44.
  • Chalmers University of Technology. (2021). Palladium-catalyzed stereoselective domino arylation-acylation: an entry to chiral tetrahydrofluorenone scaffolds.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Role of N-Boc-N-methyl-D-Valinol in Asymmetric Synthesis. Retrieved from a relevant chemical supplier's technical documents.
  • Sigma-Aldrich. (n.d.). BINOL and Derivatives. Retrieved from a chemical supplier's technical portal.
  • Loiseleur, O., et al. (1997). Intramolecular Enantioselective Palladium-Catalyzed Heck Arylation of Cyclic Enamides. The Journal of Organic Chemistry, 62(22), 7542-7543.
  • Beilstein Journals. (2024). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles.
  • MDPI. (2021).
  • ResearchGate. (n.d.). Designed palladium complexes supported by NN'N-pincer-type ligands and studies on the Mizoroki‒Heck reaction.

Sources

Validation

Benchmarking Coupling Reagents for the Integration of 3-Methyl-N-phenyl-L-valine in Peptide Synthesis

The Mechanistic Challenge: Steric Bulk Meets Electronic Deactivation The integration of non-canonical, highly modified amino acids is a cornerstone of modern peptidomimetic drug discovery. Among these, 3-Methyl-N-phenyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Challenge: Steric Bulk Meets Electronic Deactivation

The integration of non-canonical, highly modified amino acids is a cornerstone of modern peptidomimetic drug discovery. Among these, 3-Methyl-N-phenyl-L-valine (structurally equivalent to an N-arylated tert-leucine) represents one of the most formidable synthetic challenges in solid-phase peptide synthesis (SPPS).

To successfully benchmark coupling reagents for this moiety, we must first analyze the causality behind its resistance to standard acylation:

  • Electronic Deactivation: The N-phenyl group delocalizes the amine's lone pair electrons into the aromatic π -system. This drastically reduces the nucleophilicity of the nitrogen compared to standard aliphatic amines.

  • Massive Steric Shielding: The 3-methylvaline core features a fully substituted β -carbon (a tert-butyl side chain). This creates a severe steric shield directly adjacent to the already deactivated reaction center.

When attempting to couple an incoming Fmoc-amino acid onto this deactivated secondary amine, the acylation rate drops precipitously. This kinetic bottleneck allows competing side reactions to dominate. For instance, when using traditional uronium-based reagents like HATU, the slow acylation rate provides ample time for the deactivated amine to attack the uronium salt directly, leading to irreversible guanidinylation and permanent chain termination 1.

Mechanism AA Fmoc-AA-OH (Carboxylic Acid) ActiveEster Active Ester (OAt / Oxyma) AA->ActiveEster Base Reagent Uronium Reagent (e.g., HATU) Reagent->ActiveEster SideProduct Guanidinylation (Chain Termination) Reagent->SideProduct Direct Attack Product Target Peptide Bond (Success) ActiveEster->Product Slow Acylation Amine 3-Me-N-Ph-L-Val (Poor Nucleophile) Amine->Product Amine->SideProduct Competing Reaction

Mechanistic divergence: Slow acylation of hindered amines leads to uronium-induced chain termination.

Benchmarking State-of-the-Art Coupling Reagents

We evaluated four distinct activation strategies for coupling Fmoc-Ala-OH onto resin-bound 3-Methyl-N-phenyl-L-valine to objectively identify the optimal system.

  • HATU / DIPEA: The traditional gold standard for difficult couplings. While it generates the highly reactive OAt ester, its uronium structure makes it highly susceptible to causing guanidinylation when faced with the slow-reacting N-phenyl amine 2.

  • COMU / DIPEA: A morpholino-based uronium salt incorporating the OxymaPure leaving group. COMU exhibits superior reactivity to HATU for sterically hindered residues with a slightly reduced propensity for guanidinylation and a safer, non-explosive handling profile 1.

  • DIC / Oxyma Pure: A carbodiimide-based approach that generates the same highly reactive Oxyma ester as COMU but completely eliminates the risk of guanidinylation because it lacks a uronium backbone 3. This makes it ideal for prolonged reaction times or microwave heating.

  • TFFH (Acid Fluoride): Generates an in situ acid fluoride. The exceptionally small atomic radius of the fluoride leaving group minimizes steric clash during the transition state, making it highly effective for sterically congested environments 4.

Quantitative Performance Comparison

(Data representative of coupling Fmoc-Ala-OH onto H-3-Me-N-Ph-L-Val-Resin, 75°C Microwave, 20 min)

Coupling Reagent SystemCoupling Efficiency (LC-MS)Epimerization (D-allo %)Guanidinylation / Byproducts
HATU / DIPEA 42%4.1%High (35%)
COMU / DIPEA 68%3.5%Moderate (15%)
DIC / Oxyma Pure 85%2.8%None (0%)
TFFH / DIPEA 91%5.2%None (0%)

Experimental Workflow & Self-Validating Protocol

To achieve optimal integration, we recommend the DIC/Oxyma Pure system paired with microwave irradiation.

Important Diagnostic Note: Standard colorimetric monitoring (Kaiser test) is fundamentally invalid for this workflow because it only detects primary amines. The N-phenyl group is a secondary/aryl amine and strictly requires the Chloranil test for accurate monitoring.

Workflow Resin Resin-Bound 3-Me-N-Ph-L-Val Coupling Microwave Coupling (75°C, 20 min) Resin->Coupling PreAct Pre-activation (DIC/Oxyma, 2 min) PreAct->Coupling Active Ester Wash Wash & Monitor (Chloranil Test) Coupling->Wash Wash->Coupling Test Positive Cleavage TFA Cleavage & LC-MS Validation Wash->Cleavage Test Negative

Self-validating microwave SPPS workflow utilizing DIC/Oxyma and Chloranil monitoring.

Step-by-Step Methodology: DIC/Oxyma Microwave Coupling
  • Resin Preparation: Swell the resin-bound 3-Methyl-N-phenyl-L-valine (0.1 mmol scale) in anhydrous DMF for 20 minutes to ensure maximum polymer matrix expansion.

  • Pre-Activation (Strict Timing): In a separate vial, dissolve Fmoc-AA-OH (0.5 mmol, 5 eq) and Oxyma Pure (0.5 mmol, 5 eq) in 2 mL of DMF. Add DIC (0.5 mmol, 5 eq). Stir for exactly 2 minutes at room temperature.

    • Causality Insight: Prolonged pre-activation increases oxazolone formation, which is the primary driver of epimerization. A strict 2-minute window ensures active ester formation while preserving chirality.

  • Microwave Coupling: Transfer the pre-activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 20 minutes.

    • Causality Insight: Thermal energy is mandatory here. Room-temperature couplings fail because they cannot overcome the immense activation energy barrier imposed by the tert-butyl and N-phenyl steric clash.

  • Washing & Validation (Self-Correction): Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min). Perform a Chloranil test. If the beads turn blue/green, the deactivated secondary amine is still present; repeat steps 2-3 (double coupling).

  • Cleavage & LC-MS (Final Validation): Cleave a micro-aliquot using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to quantify the target mass versus unreacted starting material, confirming the absence of deletion sequences.

References

  • A Comparative Performance Analysis of Peptide Coupling Reagents: TOTU vs. COMU vs.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development - ACS Public
  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews
  • Peptide Coupling Reagents Guide Sigma-Aldrich

Sources

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